molecular formula C20H42O2Sn B15076656 Tributyltin 2-ethylhexanoate CAS No. 5035-67-6

Tributyltin 2-ethylhexanoate

Cat. No.: B15076656
CAS No.: 5035-67-6
M. Wt: 433.3 g/mol
InChI Key: NJBLMKDJCMZEJZ-UHFFFAOYSA-M
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Description

Classification and Chemical Context of Organotin Compounds

Organotin compounds are broadly categorized based on the number of organic groups attached to the tin atom. rdd.edu.iqtuvsud.com This classification divides them into four main groups: mono-, di-, tri-, and tetra-organotin compounds, which can be represented by the general formula RnSnX4-n, where 'R' is an alkyl or aryl group, 'X' is an anionic species (such as a halide or carboxylate), and 'n' ranges from 1 to 4. rdd.edu.iq

Mono-organotins (RSnX3): These compounds have limited direct applications but are used as intermediates. For instance, butyltin sulfide (B99878) serves as a stabilizer for polyvinylchloride (PVC). rdd.edu.iq

Di-organotins (R2SnX2): Known for their high reactivity, di-organotins are used as heat stabilizers for PVC, catalysts in the production of polyurethane foam, and for the vulcanization of silicones. wikipedia.orgtuvsud.com Dibutyltin (B87310) (DBT) and dioctyltin (B90728) (DOT) are common examples. tuvsud.com

Tri-organotins (R3SnX): This class exhibits significant biological activity and has been widely used as biocides. rdd.edu.iq The specific biological properties are heavily influenced by the nature of the organic 'R' groups. rdd.edu.iq Tributyltin (TBT) and triphenyltin (B1233371) (TPhT) are well-known examples. tuvsud.com

Tetra-organotins (R4Sn): These are primarily used as precursors in the synthesis of other organotin compounds. rdd.edu.iq

Organotin compounds can also be classified based on the nature of the organic substituent as either aliphatic or aromatic. rdd.edu.iq The tin atom in these compounds typically exists in the more stable +4 oxidation state, although organotin(II) compounds are known but are readily oxidized. rdd.edu.iq

Historical Context of Tributyltin Compounds in Environmental Science

The biocidal properties of tributyltin (TBT) compounds were first recognized in the 1950s. cambridge.orgwikipedia.org This discovery led to their widespread use as the active ingredient in antifouling paints for marine vessels and other submerged structures. cambridge.orgresearchgate.net These paints work by slowly leaching the TBT compound into the surrounding water, creating a toxic barrier that prevents the settlement and growth of marine organisms like barnacles, mussels, and algae. cambridge.org The effectiveness and longer lifespan of TBT-based paints compared to alternatives made them a popular choice in the shipping industry from the 1960s onwards, offering significant savings in fuel and maintenance costs. ftloscience.com

However, the same toxicity that made TBT an effective antifouling agent also proved to be detrimental to non-target marine life. wikipedia.org The slow release of TBT from ship hulls led to significant contamination of aquatic environments, particularly in coastal areas and around marinas. researchgate.netnaturvardsverket.se Research in the latter half of the 20th century revealed the adverse effects of TBT on various marine organisms, even at very low concentrations. researchgate.net One of the most well-documented effects was the phenomenon of "imposex," the imposition of male sexual characteristics on female gastropods, which led to population declines. researchgate.netresearchgate.net

The growing body of evidence on the environmental harm caused by TBT led to increasing regulatory scrutiny. researchgate.net Bans and restrictions on the use of TBT in antifouling paints began to be implemented in the late 1980s and 1990s in various countries. ftloscience.com This culminated in a global ban on the application of organotin compounds in antifouling systems on ships by the International Maritime Organization (IMO), which came into full effect in 2008. wikipedia.orgnaturvardsverket.se Despite these regulations, TBT and its degradation products can still be detected in water, sediment, and marine organisms in some areas due to their persistence in the environment. naturvardsverket.sepjoes.com

Definitional Specificity of Tributyltin 2-ethylhexanoate (B8288628) within Organotin Chemistry

Tributyltin 2-ethylhexanoate is a specific chemical compound within the tri-organotin category. Its chemical formula is C20H42O2Sn. sigmaaldrich.com It consists of a central tin atom bonded to three butyl (C4H9) groups and one 2-ethylhexanoate group. wikipedia.org

Below is a table summarizing the key identifiers for this compound:

IdentifierValue
Chemical Name This compound
CAS Number 5035-67-6
Molecular Formula C20H42O2Sn
Molecular Weight 433.247 g/mol

Data sourced from Sigma-Aldrich sigmaaldrich.comspeciation.net

This compound is distinct from other tributyltin compounds, such as tributyltin oxide, which was a more common biocide in marine paints. wikipedia.org It is also different from tin(II) 2-ethylhexanoate, which has a different oxidation state for tin and different applications. sigmaaldrich.comnih.govstrem.com The properties and applications of organotin compounds are highly dependent on the number and nature of the organic groups attached to the tin atom. tuvsud.com

Properties

CAS No.

5035-67-6

Molecular Formula

C20H42O2Sn

Molecular Weight

433.3 g/mol

IUPAC Name

tributylstannyl 2-ethylhexanoate

InChI

InChI=1S/C8H16O2.3C4H9.Sn/c1-3-5-6-7(4-2)8(9)10;3*1-3-4-2;/h7H,3-6H2,1-2H3,(H,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

NJBLMKDJCMZEJZ-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)C(=O)O[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Preparation Pathways for Tributyltin 2-ethylhexanoate (B8288628)

The synthesis of tributyltin 2-ethylhexanoate can be achieved through various pathways, with a notable emphasis on one-step approaches that offer efficiency and high yields.

The primary raw materials for the one-step synthesis of this compound are butyltin trichloride (B1173362) and 2-ethylhexanoic acid. google.com The reaction is typically carried out by mixing the two precursors and then adding an alkaline solution to facilitate the reaction and neutralize the resulting hydrochloric acid. google.com

ParameterValueReference
Raw Material 1 Butyltin trichloride (purity ≥ 98%) google.com
Raw Material 2 2-ethylhexanoic acid (purity ≥ 98%) google.com
Molar Ratio (2-ethylhexanoic acid : butyltin trichloride) 3-3.3 : 1 google.com
Initial Reaction Temperature 40-60 °C google.com
Alkaline Reagent Sodium carbonate, sodium hydroxide (B78521), or ammoniacal liquor google.com
Final Reaction Temperature 60-90 °C google.com
Final pH 4.5-5.5 google.com
Isothermal Reaction Time 2-4 hours google.com
Drying Temperature < 90 °C (under reduced pressure) google.com

This interactive table summarizes the key reaction conditions for the one-step synthesis of this compound.

The one-step synthesis method is designed to achieve a high purity of over 98% for the final this compound product. google.com This is accomplished through careful control of the reaction conditions, such as temperature and pH, which promotes the complete reaction of the 2-ethylhexanoic acid. google.com This high raw material utilization minimizes the formation of byproducts. google.com The process also avoids the generation of substantial amounts of water and the subsequent washing and centrifugal steps that can lead to product loss and lower recovery rates. google.com The final purification involves drying under reduced pressure and filtration to yield a light-yellow transparent liquid product. google.com

Catalytic Mechanisms of this compound

This compound functions as a versatile catalyst, primarily through its action as a Lewis acid, in a variety of organic reactions. atamanchemicals.com It is particularly effective in polymerization, esterification, and transesterification reactions. bnt-chemicals.com

The tin atom in this compound possesses a vacant orbital, allowing it to act as a Lewis acid by accepting an electron pair from a Lewis base. atamanchemicals.comrsc.org In catalytic processes, the tin center coordinates to the oxygen atom of a carbonyl group, such as in an ester or carboxylic acid. rsc.org This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. rsc.org This polarization of the carbonyl bond is a key step in facilitating reactions like transesterification. rsc.org

This compound demonstrates efficacy in activating various functional groups, including alcohols, amines, and carboxylic acids. atamanchemicals.com In esterification and transesterification reactions, the catalyst facilitates the reaction between an alcohol and a carboxylic acid or another ester. bnt-chemicals.com The catalytic cycle can involve the formation of a tin alkoxide intermediate, which then reacts with the carboxylic acid or ester. rsc.org The compound is also used in the production of polyurethanes, where it catalyzes the reaction between isocyanates and alcohols. gelest.com Its catalytic activity is notable at temperatures ranging from 80 to 150 °C. bnt-chemicals.com

Comparison of Catalytic Activity with Other Organotin Catalysts (e.g., Dibutyltin (B87310) Dilaurate, Stannous Octoate)

The catalytic efficacy of this compound is often benchmarked against other established organotin catalysts, namely Dibutyltin Dilaurate (DBTDL) and Stannous Octoate (also known as tin(II) 2-ethylhexanoate). While direct, quantitative, side-by-side comparative studies across a range of specific applications are not abundant in publicly accessible research, qualitative comparisons and findings from related studies offer valuable insights.

In the realm of polyurethane production, Stannous Octoate is generally recognized for its high catalytic activity, often exceeding that of DBTDL, particularly in the formation of flexible polyurethane foams. lingshichem.compoliuretanos.com.br The catalytic effect of DBTDL, on the other hand, is more pronounced in the polymerization reaction between isocyanates and alcohols, making it a common choice for elastomers and coatings. poliuretanos.com.br

For polyesterification reactions, one patent suggests that monobutyltin (B1198712) tris(2-ethylhexanoate) provides a significant reduction in reaction time, an effect described as similar to that of dibutyltin oxide. google.com This indicates a comparable level of catalytic activity. However, in a study on the synthesis of poly(ethylene furanoate), tin(II) 2-ethylhexanoate was observed to be a slower catalyst in the initial transesterification stage compared to other metal catalysts.

The choice of catalyst is highly dependent on the specific polymer being synthesized and the desired reaction kinetics and final product properties. While general activity trends can be noted, the optimal catalyst is determined empirically for each system.

Table 1: General Comparison of Catalytic Properties of Selected Organotin Catalysts

CatalystGeneral Catalytic ActivityPrimary ApplicationsKey Characteristics
This compound Moderate to HighPolyester (B1180765) resins, PolyurethanesGood solubility in organic media. bnt-chemicals.com
Dibutyltin Dilaurate (DBTDL) Moderate to HighPolyurethanes (elastomers, coatings), SiliconesStrong catalyst for the isocyanate-polyol reaction. poliuretanos.com.br
Stannous Octoate HighPolyurethane foams, Ring-opening polymerizationVery active, but can be sensitive to hydrolysis and oxidation. lingshichem.compoliuretanos.com.br

This table presents a qualitative summary based on available literature. Direct quantitative comparisons are limited.

Role in Polymerization Reactions

This compound and related organotin compounds serve as effective catalysts in a variety of polymerization reactions due to the Lewis acidic nature of the tin atom, which can activate the reacting functional groups.

Polycondensation Reactions

Polycondensation reactions, which involve the formation of a polymer with the concurrent elimination of a small molecule like water, are a key area of application for organotin catalysts. This compound is utilized in the synthesis of saturated polyester resins, which are important components of powder coatings and coil coatings. bnt-chemicals.commade-in-china.com The catalyst facilitates the esterification between polyols and polyacids, enabling the reaction to proceed at lower temperatures and in shorter timeframes. bnt-chemicals.com

Esterification Reactions

Esterification, the fundamental reaction in the formation of polyesters, is significantly accelerated by the presence of organotin catalysts. These catalysts function by coordinating with the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. This compound is employed in the production of various esters, including those used as plasticizers. bnt-chemicals.com A study investigating the by-products in the synthesis of powder coating polyester resin specifically mentions the use of butyltin tris(2-ethylhexanoate) as the catalyst. doaj.org

Transesterification Reactions

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is another critical reaction in polymer chemistry, particularly in the production of certain types of polyesters and in the recycling of polymers. Organotin catalysts, by activating the ester carbonyl group, are effective in promoting this reaction. While specific data for this compound is scarce, the general mechanism for tin-catalyzed transesterification is well-understood and is a key process in the synthesis of various polymers.

Ring-Opening Polymerization (ROP) Processes

Ring-opening polymerization is a crucial method for producing a variety of polymers, including polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL), from cyclic monomers. Organotin compounds, particularly Stannous Octoate, are widely used as initiators or catalysts for ROP. rsc.org The mechanism typically involves the coordination of the cyclic monomer to the tin center, followed by nucleophilic attack and ring opening. This compound is also mentioned as a catalyst for ring-opening polymerization reactions, for instance, in the synthesis of aromatic polyester polyols used in polyurethanes. bnt-chemicals.com

Table 2: Applications of this compound in Polymerization

Polymerization ReactionPolymer TypeApplication of Final Polymer
PolycondensationSaturated Polyester ResinsPowder coatings, Coil coatings
EsterificationPlasticizers, Polyester ResinsFlexible PVC, Coatings
TransesterificationPolyester modificationVarious
Ring-Opening PolymerizationAromatic Polyester PolyolsPolyurethane foams

Industrial Applications and Material Science Contexts

Catalysis in Polyurethane Synthesis

In the production of polyurethanes, catalysts are essential for accelerating the reactions between polyols and diisocyanates. catalysis.blog Tributyltin 2-ethylhexanoate (B8288628), as a metal catalyst, is particularly significant in controlling the reaction rate to form urethane (B1682113) linkages. catalysis.blog

Flexible Polyurethane Foam Production

Flexible polyurethane foams are created through the reaction of a polyol, a multi-functional isocyanate, and a blowing agent, most commonly water. google.com The process involves two main reactions: the formation of urethane linkages between the polyol and diisocyanate, and the reaction between the isocyanate and water to produce urea (B33335) and carbon dioxide, which acts as the blowing agent. google.com

Catalysts like stannous octoate (a related tin-based catalyst) are crucial in the production of flexible polyurethane foam. gvchem.com When used with amine catalysts, it helps to balance the foaming and cross-linking reactions, resulting in foam with uniform cells and good air permeability. gvchem.com The development of viscoelastic foam, a key component in products like mattresses, relies on precise control of the foam's composition and properties. pfa.org

Rigid Polyurethane Foam Synthesis

Rigid polyurethane foams are valued for their exceptional thermal insulation properties and are used in applications like refrigerators and building materials. researchgate.netgoogle.com These foams are produced through the reaction of a polyol with a polyisocyanate, which includes a urethane-forming reaction and a blowing reaction. google.com In isocyanurate-modified rigid foams, a trimerization reaction of the polyisocyanate also occurs. google.com

Tributyltin 2-ethylhexanoate can be used in the synthesis of aromatic polyester (B1180765) polyols, which are precursors for both flexible and rigid polyurethane foams. bnt-chemicals.com The catalyst's ability to reduce curing temperatures is also beneficial in the processing of urethanes. bnt-chemicals.com The choice of blowing agent is also a critical factor, with a shift towards more environmentally friendly options like cyclopentane (B165970) and water. matec-conferences.org

Polyurethane Coatings and Elastomers

This compound is utilized as a catalyst in the manufacturing of polyurethanes for adhesives, sealants, and coatings. bnt-chemicals.com Polyurethane coatings benefit from the cross-linking facilitated by catalysts, which enhances their durability and resistance to environmental factors. bdmaee.net For instance, in automotive clear coats, effective catalysis leads to highly cross-linked networks that provide scratch and UV resistance. bdmaee.net

Polyurethane elastomers, known for their flexibility and strength, are another area where this catalyst finds application. mdpi.com The synthesis of these materials involves the reaction of polyols and isocyanates, where catalysts like tin compounds play a key role in achieving the desired properties. catalysis.blog Innovations in this field include the development of nanocomposites to enhance properties like UV shielding. mdpi.com

Cross-Linking Processes

Cross-linking is a fundamental process in polymer science that involves creating covalent bonds between polymer chains, significantly improving the material's mechanical strength, thermal stability, and chemical resistance. bdmaee.netcarbodiimide.com In polyurethanes, this is achieved through the reaction of isocyanates and hydroxyl groups to form urethane linkages, a reaction accelerated by organotin catalysts. bdmaee.net

The catalyst lowers the activation energy for bond formation, leading to a more efficient and controlled polymerization. bdmaee.net This control over crosslink density is critical for tailoring the final properties of the polyurethane product. bdmaee.net There are two main methods for cross-linking waterborne polyurethanes: internal cross-linking, where multifunctional monomers are used, and external cross-linking, which involves adding a cross-linking agent before application. carbodiimide.com

Curing Time and Temperature Optimization

The use of catalysts like butyltin tris(2-ethylhexanoate) can reduce the curing temperature required for processing urethanes to a range of 140–160 °C. bnt-chemicals.com This optimization of curing time and temperature is a significant advantage in industrial production, leading to increased efficiency. The catalytic activity of stannous octoate is noted to be greater than that of dibutyltin (B87310) dilaurate during curing. gvchem.com Combining different catalysts can sometimes yield better results than using them alone, allowing for a balance between reaction speed and curing speed. gvchem.com

Catalyst PropertyValue/Range
Catalytic Activity Temperature80 - 150 °C bnt-chemicals.com
Reduced Urethane Curing Temperature140 - 160 °C bnt-chemicals.com

Catalysis in Polyester and Polylactide Production

This compound is also a versatile catalyst in the production of polyesters and polylactides. bnt-chemicals.com It facilitates polycondensation, esterification, and transesterification reactions, reducing both the time and temperature required for these processes. bnt-chemicals.com

In polyester synthesis, this catalyst can be used for both saturated and unsaturated polyester resins and can remain in the final product at a maximum proportion of 0.2% without affecting its properties. bnt-chemicals.com It is also used in the production of polyester resins for powder coatings and coil coatings. bnt-chemicals.com

For polylactide (PLA), a biodegradable plastic, tin(II) 2-ethylhexanoate (tin octoate) is a widely used catalyst for ring-opening polymerization (ROP) of lactide. rsc.orgtib-chemicals.com This catalyst is effective, low-cost, and stable. rsc.org Research has explored the influence of the lactide-to-catalyst ratio and temperature on the molar mass of the resulting polylactide. rsc.org The mechanism of PLA synthesis with tin(II) 2-ethylhexanoate is described as a coordination-insertion mechanism. researchgate.net Furthermore, this catalyst has been investigated for the chemical recycling of end-of-life PLA through methanolysis. researchgate.netrsc.org

Polymer TypeCatalytic ProcessKey Advantages
Polyester Resins Polycondensation, Esterification, TransesterificationReduced reaction time and temperature. bnt-chemicals.com
Polylactide (PLA) Ring-Opening Polymerization (ROP)High effectiveness, low cost, stability. rsc.org

Saturated and Unsaturated Polyester Resins

Organotin compounds, particularly carboxylates like monobutyltin (B1198712) and dibutyltin derivatives, serve as highly effective catalysts in the manufacture of both saturated and unsaturated polyester resins. researchgate.netvestachem.com Their primary function is to accelerate esterification and polycondensation reactions, which are fundamental to polyester synthesis. atamankimya.com The use of these catalysts can significantly reduce reaction times compared to uncatalyzed processes. google.com

Monobutyltin tris(2-ethylhexanoate), a compound closely related to this compound, is noted for its utility in creating polyester resins for various applications, including powder and coil coatings. vestachem.comgoogle.com These catalysts operate at elevated temperatures, typically above 200°C, and offer several advantages over other catalyst systems. vestachem.com They tend to minimize side reactions, which results in end products with better color and odor profiles. vestachem.com Furthermore, they are versatile and can be used in a wide range of polyester types, from alkyd resins to specialized powder resins. researchgate.net

The catalytic activity of these organotin compounds allows for the production of high-quality resins used in coatings, adhesives, fibers, and molding applications. atamankimya.comgoogle.com The concentration of the organotin catalyst is typically low, ranging from 0.01% to 1.0% by weight of the polyester resin. google.com

Table 1: Organotin Catalysts in Polyester Synthesis

Catalyst Type Application Area Key Advantages Typical Reaction Temperature
Monobutyltin & Dibutyltin Compounds Saturated Polyesters (e.g., for powder coatings) High activity, good color properties, thermal stability. researchgate.netvestachem.com > 200°C vestachem.com
Organotin Carboxylates Unsaturated Polyesters (e.g., for composites) Versatility, reduction in by-products, enhanced reaction efficiency. researchgate.netatamankimya.com > 170-200°C researchgate.net

Polylactic Acid (PLA) Synthesis

The synthesis of Polylactic Acid (PLA), a prominent biodegradable polymer, is most commonly achieved through the ring-opening polymerization (ROP) of lactide. researchgate.netrsc.org The principal catalyst used industrially for this process is tin(II) 2-ethylhexanoate (also known as stannous octoate or Sn(Oct)₂), which is favored for its high reactivity and established regulatory status for specific applications. researchgate.netrsc.orgtib-chemicals.comnih.gov

While this compound is not the primary catalyst for the synthesis of PLA, related tributyltin compounds have been studied for their role in the post-production modification of PLA. Research has shown that tributyltin derivatives, such as tri-n-butyltin(IV) n-butoxide, can function as highly active catalysts for the transesterification of high molecular weight PLA. researchgate.net This catalytic action results in a controlled decrease in the polymer's molecular weight, a process that can be used to tailor the final properties of the material. researchgate.net The molecular weight of PLA was observed to decrease significantly with increased time and concentration of the tributyltin catalyst. researchgate.net

Polyhydroxyalkanoates (PHA) Production

The production of polyhydroxyalkanoates (PHAs) is fundamentally a biological process. These biodegradable polyesters are synthesized intracellularly by a wide variety of microorganisms as a carbon and energy storage material. bohrium.comnih.gov The biosynthesis pathways involve a series of enzymatic reactions within the microbes, starting from various carbon sources. bohrium.comresearchgate.net

Current scientific and industrial literature on PHA production focuses on optimizing microbial strains, utilizing cost-effective feedstocks (such as agrifood wastes), and improving fermentation and recovery processes. nih.govresearchgate.net There is no documented evidence to suggest that external chemical catalysts, such as this compound, are used in the biosynthesis or production of PHAs. The process relies entirely on the enzymatic machinery of microorganisms like Haloferax mediterranei or Pseudomonas aeruginosa. nih.govresearchgate.net

Control of Molecular Weight Distribution in Polymers

The molecular weight and molecular weight distribution (MWD) of a polymer are critical parameters that dictate its physical properties and processability. Organotin catalysts can be used to exert control over these parameters in certain polymerization reactions. tib-chemicals.com

In polyester synthesis, the choice and concentration of the tin catalyst can help produce polymers with precisely controlled molecular weights. tib-chemicals.com For polyesters like poly(ε-caprolactone), studies with tin(II) 2-ethylhexanoate have shown that the molecular weight can be managed by varying the catalyst-to-monomer ratio; significantly reducing the catalyst amount did not negatively impact reaction control or molecular weight, allowing for property management while minimizing residual catalyst. nih.gov This principle of controlling molecular weight via the catalyst-to-initiator ratio is a fundamental concept in polymer chemistry that applies to organometallic catalysts. rsc.org

Furthermore, as noted in the context of PLA, tributyltin compounds can be employed to intentionally modify the molecular weight of an existing polymer through catalyzed transesterification reactions. researchgate.net This provides a method for post-production control over the polymer's final chain length distribution.

Applications in Silicone Chemistry

Silanol (B1196071) Condensation Reactions

This compound belongs to the class of organotin compounds that are effective catalysts for silanol condensation reactions. tib-chemicals.comandisil.com This reaction is the cornerstone of the curing mechanism for condensation-type silicone elastomers, where silanol (Si-OH) groups react to form stable siloxane (Si-O-Si) bonds, releasing a small molecule by-product such as alcohol. researchgate.net

The catalytic mechanism involves the organotin compound, for instance a dialkyltin dicarboxylate, first undergoing hydrolysis in the presence of moisture to form an organotin hydroxide (B78521). researchgate.net This hydroxide is the actual catalytic species. It then reacts with a crosslinking agent, such as an alkoxysilane, to form an organotin silanolate. This intermediate readily undergoes silanolysis, a reaction with a silanol-terminated polymer chain, which forms a new siloxane linkage in the polymer network and regenerates the organotin hydroxide catalyst to continue the process. researchgate.net This catalytic cycle enables the construction of a cross-linked polymer network at ambient conditions.

Production of Room Temperature Vulcanizing (RTV) Silicones

The ability of organotins to catalyze silanol condensation is applied directly in the production of Room Temperature Vulcanizing (RTV) silicones. These materials are supplied as uncured liquids or pastes that cure into durable, flexible elastomers upon exposure to atmospheric moisture. wikipedia.org Butyltin catalysts are explicitly used for both one- and two-component RTV silicones. tib-chemicals.com

In typical two-component condensation cure systems (RTV-2), a silanol-terminated polysiloxane base is mixed with a crosslinker (often an alkoxysilane) and an organotin catalyst. wacker.comspecialchem.com The catalyst, such as a dibutyltin carboxylate, initiates the rapid condensation of silanol groups, leading to the formation of a three-dimensional elastomeric network. researchgate.netsinosil.com While various organotin compounds like dibutyltin dilaurate and dibutyltin diacetate are commonly cited, the broader class of organotin carboxylates, including dioctoates and hexoates, are also used. google.com The catalyst is a crucial component, with its concentration affecting the rate of cure. sinosil.com

Table 2: Components in a Typical Condensation Cure RTV-2 Silicone Formulation

Component Chemical Example Function
Base Polymer Hydroxyl-terminated polydimethylsiloxane Forms the main polymer backbone.
Crosslinker Tetraethoxysilane or other alkyltrialkoxysilanes Reacts with polymer chains to form a 3D network. researchgate.net
Catalyst Organotin Carboxylate (e.g., Dibutyltin Dilaurate, Dibutyltin Dioctoate) Accelerates the silanol condensation reaction. researchgate.netgoogle.com
Filler (Optional) Fumed Silica (B1680970), Calcium Carbonate Reinforces the cured elastomer and modifies rheology.

Miscellaneous Industrial Uses

This section explores several potential, though not definitively documented, industrial uses of this compound, drawing parallels from the established applications of similar organotin compounds.

Production of Plasticizers

Organotin compounds are recognized for their catalytic activity in esterification and transesterification reactions, which are fundamental to the production of plasticizers. Specifically, the related compound Butyltin tris(2-ethylhexanoate) is utilized as a catalyst in such processes. bnt-chemicals.com It serves as a process additive in various chemical syntheses, including the manufacturing of plasticizers. bnt-chemicals.com The catalytic efficiency of Butyltin tris(2-ethylhexanoate) is notable at temperatures ranging from 80 to 150 °C, facilitating reactions that might otherwise require more extreme conditions. bnt-chemicals.com This compound is suitable for producing polymeric plasticizers. made-in-china.com

CatalystApplicationTemperature Range (°C)Reference
Butyltin tris(2-ethylhexanoate)Plasticizer Production80 - 150 bnt-chemicals.com

Synthesis of Dioctyl Phthalates

In the synthesis of dioctyl phthalates (DOP), a common type of plasticizer, certain organotin compounds act as effective catalysts. Butyltin tris(2-ethylhexanoate) is explicitly mentioned as a catalyst for the synthesis of dioctyl phthalates. bnt-chemicals.comnewtopchem.com Its role is to increase the efficiency of the esterification reaction between phthalic anhydride (B1165640) and 2-ethylhexanol. niscpr.res.in The use of such catalysts can be advantageous as they may not need to be separated from the final product, provided they are used within certain concentration limits. bnt-chemicals.com

Catalytic Activity in Esterification

Catalyst Reactants Product Key Advantage Reference

Lubricant Applications

Based on available literature, there is no specific information to confirm the use of this compound as an additive in lubricants. While other metal-based compounds, including some organotins, are used to enhance the anti-wear and anti-friction properties of lubricants, the specific application of this compound in this context is not documented in the search results.

Stabilizing Agents for Transformer Oils

There is no information available in the provided search results to indicate that this compound is used as a stabilizing agent for transformer oils. The stabilization of transformer oils is a critical aspect of their performance, and various additives are used for this purpose; however, a role for this compound is not mentioned. google.comgoogle.com

Environmental Fate and Biogeochemical Cycling

Abiotic Degradation Pathways

Abiotic degradation of tributyltin 2-ethylhexanoate (B8288628) proceeds primarily through two mechanisms: hydrolysis and photodegradation. These processes contribute to the initial breakdown of the compound in the environment.

The initial and rapid degradation step for tributyltin 2-ethylhexanoate in an aqueous environment is the hydrolysis of the ester bond. This reaction cleaves the 2-ethylhexanoate group, yielding the tributyltin cation (TBT⁺) and 2-ethylhexanoic acid. Subsequently, the tin-carbon bonds of the tributyltin cation undergo slower hydrolytic cleavage. This is a stepwise process where butyl groups are sequentially removed, transforming tributyltin into dibutyltin (B87310) (DBT), then monobutyltin (B1198712) (MBT), and ultimately to inorganic tin. researchgate.net This sequential debutylation is a critical detoxification pathway, as the toxicity of organotin compounds generally decreases with a lower number of alkyl groups. nih.gov

Degradation PathwayDescriptionPrimary ProductsInfluencing Factors
HydrolysisInitial rapid cleavage of the 2-ethylhexanoate ester bond, followed by slower sequential cleavage of tin-carbon bonds.Tributyltin cation (TBT⁺), 2-Ethylhexanoic acid, Dibutyltin (DBT), Monobutyltin (MBT), Inorganic TinpH, Temperature
PhotodegradationBreakdown of the molecule upon absorption of light energy, primarily UV radiation. Leads to the cleavage of tin-carbon bonds.Dibutyltin (DBT), Monobutyltin (MBT), Inorganic TinLight intensity (UV radiation), Presence of photosensitizing substances, Water turbidity

Photodegradation, or photolysis, is another significant abiotic pathway for the breakdown of tributyltin compounds. This process involves the absorption of light energy, particularly in the ultraviolet (UV) spectrum of sunlight, which can lead to the cleavage of the tin-carbon bonds. mst.dk Similar to hydrolysis, photodegradation results in the stepwise removal of butyl groups, leading to the formation of DBT, MBT, and eventually inorganic tin. researchgate.net The efficiency of photodegradation in natural waters can be limited by factors such as water depth and turbidity, which reduce the penetration of UV light. orst.edu However, in clear, shallow waters, photolysis can be a more dominant degradation process than biodegradation. mst.dk The presence of certain substances in the water, known as photosensitizers, can accelerate the rate of photodegradation. mst.dk

Several environmental factors can significantly influence the rate and extent of abiotic degradation of this compound.

pH: The pH of the surrounding water can affect the hydrolysis of the ester linkage and the speciation of the resulting tributyltin cation, which in turn can influence its susceptibility to further degradation. psu.eduresearchgate.net Extreme pH conditions can accelerate hydrolysis. mst.dk

Salinity: Salinity can impact the solubility and bioavailability of TBT compounds, which can indirectly affect degradation rates. nih.govijrar.org For instance, changes in salinity have been shown to alter the half-life of TBT in bioremediation studies. nih.gov

Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis, leading to faster degradation of TBT compounds. mst.dkresearchgate.net

Dissolved Organic Matter (DOM): Tributyltin compounds can associate with dissolved organic matter in the water. mst.dk This association can affect their bioavailability for degradation and their susceptibility to photolysis by altering light absorption. nih.gov

Biotic Degradation Pathways

Microorganisms play a crucial role in the breakdown of tributyltin compounds in the environment. This biotic degradation is a key process in the detoxification and removal of these pollutants from ecosystems.

A wide range of microorganisms, including bacteria, fungi, and algae, have been shown to degrade tributyltin. nih.govijrar.org The primary mechanism of microbial transformation is the sequential debutylation of the TBT molecule. researchgate.netnih.gov This process is analogous to the abiotic degradation pathway, resulting in the formation of DBT, MBT, and inorganic tin. nih.govresearchgate.net Some microorganisms can utilize TBT as a source of carbon. researchgate.net The ability of microbial communities to degrade TBT is a critical factor in the natural attenuation of these compounds in contaminated environments. researchgate.net The presence of microbial biofilms can also influence the fate of TBT, as these communities can accumulate and potentially transform the compound. researchgate.net

The degradation of tributyltin compounds can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the dynamics and rates can differ significantly.

Aerobic Degradation: In the presence of oxygen, microbial degradation of TBT is generally more rapid. epa.gov Many bacteria and fungi that degrade TBT are aerobic. epa.gov The half-life of TBT in aerobic water and soil can range from days to weeks. wikipedia.orgorst.edu

Anaerobic Degradation: Under anaerobic conditions, such as those found in deeper sediments, the degradation of TBT is considerably slower. epa.gov While some microbial degradation still occurs, the half-life of TBT in anaerobic environments can extend to years. epa.gov

The following table summarizes the half-lives of tributyltin under different environmental conditions, based on data for general TBT compounds.

ConditionEnvironmentReported Half-lifeReference
AerobicFreshwater6 to 25 days orst.edu
AerobicSeawater/Estuarine1 to 34 weeks orst.edu
AerobicStimulated Sediment (pH 7.5, 28°C, aerated)11 days nih.gov
AnaerobicSediment> 2 years orst.edu
AnaerobicSediment (no degradation observed)> 330 days epa.gov

Identification of Microorganisms Involved in Degradation (Bacteria, Algae, Fungi)

The biodegradation of tributyltin (TBT) is a critical process in its environmental detoxification, and a variety of microorganisms have been identified as capable of this transformation under both aerobic and anaerobic conditions. mst.dk The primary mechanism of microbial degradation is the sequential removal of butyl groups from the tin atom, a process known as debutylation. researchgate.net

Bacteria: A wide range of bacterial genera have been shown to degrade TBT. These include Pseudomonas, Aeromonas, Enterobacter, Bacillus, Klebsiella, and Alcaligenes. researchgate.netresearchgate.net For instance, Aeromonas molluscorum Av27, isolated from a contaminated site, has demonstrated high resistance to and degradation of TBT. ijrar.org The bacterium Enterobacter cloacae has also been studied for its TBT degradation capabilities, with optimized conditions enhancing its efficiency. hw.ac.uk Some bacteria may even utilize TBT as a carbon source. researchgate.net The presence of oxygen generally enhances bacterial degradation, although some anaerobic degradation has been reported. mst.dk

Algae: Microalgae also play a role in the breakdown of TBT in aquatic environments. Species such as Ankistrodesmus falcatus, Chlorella vulgaris, and Scenedesmus obliquus have been identified as capable of degrading TBT. ijrar.org Chlorella vulgaris has shown notable resistance to TBT. ijrar.org The degradation process in algae also follows the sequential debutylation pathway. researchgate.net

Fungi: Fungi, including wood-degrading species, contribute to the biodegradation of TBT. mst.dk The filamentous fungus Cunninghamella elegans has been observed to degrade TBT, with studies suggesting that changes in its fatty acid composition are associated with this process. ijrar.org

Formation and Fate of Degradation Products (e.g., Dibutyltin, Monobutyltin)

The microbial degradation of tributyltin (TBT) results in the formation of less toxic organotin compounds through a stepwise debutylation process. researchgate.net The primary degradation products are dibutyltin (DBT) and monobutyltin (MBT). chromatographyonline.comresearchgate.net

The degradation pathway proceeds as follows: Tributyltin (TBT) → Dibutyltin (DBT) → Monobutyltin (MBT) → Inorganic Tin researchgate.net

The toxicity of these compounds decreases with each debutylation step. researchgate.net While DBT and MBT are less toxic than TBT, they are still of environmental concern. chromatographyonline.com The occurrence of DBT and MBT in the environment is primarily due to the degradation of TBT. ivl.se However, there is some evidence that these compounds may also be directly introduced into the environment from sources like polyvinyl chloride (PVC) plastics, where they are used as stabilizers. sccwrp.orgepa.gov

The fate of these degradation products is continued breakdown into inorganic tin. researchgate.net However, the degradation rates can vary. In some cases, DBT and MBT can persist in sediments. chromatographyonline.com The relative proportions of TBT, DBT, and MBT in sediments can be influenced by various factors, including ongoing TBT input and the rates of degradation. vu.lt

Environmental Partitioning and Distribution

The environmental distribution of tributyltin (TBT) is largely governed by its physicochemical properties, particularly its tendency to adsorb to particulate matter. mst.dk

Adsorption to Suspended Particles and Sediments

Tributyltin exhibits a strong affinity for suspended particles and sediments in aquatic environments. mst.dkorst.edu It is estimated that 10% to 90% of TBT introduced into water becomes adsorbed onto particles. mst.dk This adsorption is influenced by several factors, including:

Temperature mst.dk

Salinity mst.dknih.gov

pH nih.gov

Organic Carbon Content: Sediments with higher total organic carbon (TOC) content tend to show stronger adsorption of TBT. vu.lt

Particle Size and Type: Clay-rich sediments and the fine sediment fraction (silt and clay) show a positive correlation with TBT concentrations. vu.lt

The distribution coefficients (Kd) for TBT sorption to sediments can range from as low as 6.1 to as high as 5210 L/kg, depending on the specific environmental conditions. nih.gov This strong adsorption to sediments means that they act as a significant sink for TBT in aquatic systems, leading to its accumulation. ices.dk

Distribution in Water Column, Surface Microlayers, and Biota

In the water column, a significant portion of TBT can be associated with the dissolved phase. However, due to its hydrophobic nature, it readily partitions to various compartments. A notable phenomenon is the enrichment of TBT in the surface microlayer of water, where concentrations can be significantly higher than in the underlying water column. This can increase its bioavailability to organisms that inhabit or interact with this layer.

TBT is readily taken up by aquatic organisms, leading to its distribution in biota. healthandenvironment.org This bioaccumulation is a key aspect of its environmental impact. wikipedia.org Concentrations of TBT in biota can be several orders of magnitude higher than in the surrounding water. The distribution within an organism can vary, with higher concentrations often found in tissues with higher lipid content. kln.ac.lk

Desorption Kinetics from Sediments

While sediments act as a major reservoir for tributyltin (TBT), the adsorption process is reversible. sccwrp.org TBT can be released from sediments back into the water column, making contaminated sediments a long-term source of pollution. wikipedia.org Desorption kinetics can be influenced by factors such as "aging" effects, where TBT becomes more strongly bound to sediment over time, potentially reducing the rate of release. nih.gov Studies have shown that desorption can be described by large distribution coefficients, suggesting a slow release process. nih.gov

Bioavailability and Bioaccumulation Dynamics

The bioavailability of tributyltin (TBT) is influenced by its partitioning behavior. While a large fraction may be bound to sediments, the dissolved portion and TBT associated with ingested particles are available for uptake by organisms. healthandenvironment.org

TBT is known for its high bioaccumulation potential, particularly in marine organisms. wikipedia.org This is due to its lipophilic nature, which allows it to readily pass through biological membranes and accumulate in fatty tissues. healthandenvironment.orgkln.ac.lk

Bioaccumulation Factors (BAFs) and Bioconcentration Factors (BCFs): The extent of bioaccumulation is often quantified using BAFs and BCFs. BCF values, which measure uptake from water alone, can be very high for TBT. For example, BCFs of up to 30,000 have been reported for microorganisms, though this may also reflect adsorption to cell surfaces. epa.gov

The following table provides examples of TBT concentrations found in various environmental compartments and biota, illustrating its distribution and accumulation.

Sample TypeConcentration RangeLocation/Study Details
Mollusks (Perna viridis)42 ± 0.9 - 234 ± 3 ng/kgHarbours in Sri Lanka
Mollusks (Crassostrea madrasensis)74 ± 3.7 - 181 ± 4.1 ng/kgHarbours in Sri Lanka
Sediment<0.5 - 728.5 ng Sn g⁻¹ dwKlaipeda Port
Deep-sea Sediment4.4 - 16 ng/g dry wtSea of Japan
Deep-sea Organisms1.8 - 240 ng/g dry wtSea of Japan

This table is for illustrative purposes and concentrations can vary widely based on location and level of contamination.

Bioaccumulation is also influenced by the organism's ability to metabolize and excrete TBT. Metabolism is generally slower in lower organisms, such as mollusks, leading to a greater capacity for bioaccumulation compared to mammals. healthandenvironment.org The uptake of TBT from contaminated food is also a significant pathway for bioaccumulation. epa.gov While biomagnification (the increase in concentration at higher trophic levels) has been observed in lower parts of the marine food chain, its significance in larger marine animals is still under debate. wikipedia.org

Uptake Mechanisms in Aquatic Organisms

The uptake of tributyltin compounds by aquatic organisms is a critical first step in its bioaccumulation. Due to its lipophilic nature, TBT readily penetrates biological membranes. epa.gov The primary routes of uptake in aquatic organisms are through direct absorption from the water across respiratory surfaces like gills, and through the ingestion of contaminated food and sediment. windwardenv.com

For many aquatic species, uptake directly from the water is a significant pathway. cdc.gov However, the relative importance of waterborne versus dietary uptake can vary between species and environmental conditions. For instance, in some molluscs, the ingestion of TBT-contaminated phytoplankton has been shown to increase accumulation. mst.dk Bivalve molluscs are particularly susceptible to high levels of TBT accumulation due to their limited metabolic capacity to break down the compound. mst.dk

The bioavailability of TBT in the environment plays a crucial role in its uptake. TBT strongly adsorbs to suspended particles and sediments, which can reduce its concentration in the water column but create a long-term source of exposure for benthic organisms that live and feed in the sediment. epa.govnih.gov Studies have shown that TBT in sediments is available to burrowing organisms, potentially leading to toxic effects. inchem.org

Bioaccumulation Potential in Food Chains

Bioaccumulation is the process where the concentration of a chemical increases in an organism over time, relative to the concentration in the environment. TBT compounds are known to bioaccumulate in aquatic organisms due to their high fat solubility and slow elimination rates, particularly in lower-order organisms. inchem.orgnih.gov The potential for a substance to bioaccumulate is often expressed by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the surrounding water.

Table 1: Reported Bioconcentration Factors (BCF) for Tributyltin (TBT) Compounds in Various Aquatic Organisms

Organism Group Species TBT Compound BCF Value Reference
Algae Freshwater green algae Tributyltin cation 30,000 cdc.gov
Molluscs Marine oysters bis(tributyltin)oxide 2,300 - 11,400 cdc.gov
Fish Rainbow trout (Oncorhynchus mykiss) Tributyltin In the thousands epa.gov
Crustaceans Freshwater cladoceran (Daphnia magna) Tributyltin Not specified, but bioaccumulation occurs epa.gov
Invertebrates Freshwater sediment organism (Chironomus ripaius) Tributyltin 170 (at pH 8) - 310 (at pH 5) cdc.gov

The bioaccumulation of TBT is influenced by various factors, including the organism's metabolic capacity. Metabolism of TBT in lower organisms, particularly molluscs, is slower than in mammals, leading to a greater capacity for bioaccumulation. nih.gov The concentration of TBT in an organism's tissues can have significant toxicological consequences. epa.gov

Biomagnification Across Trophic Levels

Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. While TBT compounds bioaccumulate significantly in individual organisms, the extent of their biomagnification through marine food webs is a subject of ongoing research and debate. wikipedia.org

Some studies have demonstrated a slight biomagnification of TBT at the lower end of the marine food chain, involving planktonic organisms, invertebrates, and fish. wikipedia.org However, there is no conclusive evidence for significant biomagnification of TBT in higher trophic level marine animals, such as marine mammals. cdc.govwikipedia.org

In contrast, other organotin compounds like triphenyltin (B1233371) (TPT) have shown clear evidence of biomagnification. researchgate.netnih.govsciencedaily.comnih.gov For example, a study on a marine food web in Bohai Bay, North China, found a trophic magnification factor (TMF) of 3.70 for TPT, while the TMF for TBT was 0.59, suggesting no biomagnification for TBT in that particular food web. nih.gov A TMF greater than 1 indicates that the chemical is biomagnified. sciencedaily.com

The biomagnification factor (BMF), which is the ratio of a chemical's concentration in a predator to that in its prey, has also been studied for TBT. In an experiment with red sea bream, the BMF for tributyltin chloride decreased as the concentration of TBT in their feed increased, suggesting that laboratory measurements with highly contaminated feed might underestimate actual field values. nih.gov The study concluded that the risk of bioaccumulation of TBT through the food chain might be smaller than that of other persistent organic pollutants like polychlorinated biphenyls (PCBs). nih.gov

The table below summarizes findings on the trophic magnification of TBT and TPT.

Table 2: Trophic Magnification of Tributyltin (TBT) and Triphenyltin (TPT) in Marine Food Webs

Compound Food Web Location Trophic Magnification Factor (TMF) Finding Reference
Tributyltin (TBT) Bohai Bay, North China 0.59 No significant biomagnification nih.gov
Triphenyltin (TPT) Bohai Bay, North China 3.70 Significant biomagnification nih.gov
Triphenyltin (TPT) Japanese coastal waters - Significant biomagnification nih.gov
Triphenyltin (TPT) Deep offshore water (Sea of Japan) - Bioaccumulation through the food web researchgate.net

Analytical Methodologies for Organotin Speciation

Sample Collection and Preservation Protocols

Proper sample collection and preservation are foundational steps for reliable analysis of organotin compounds. The primary goals are to obtain a representative sample and to prevent alteration of the analyte's concentration and chemical form from the moment of collection until analysis. epa.gov

The protocols for sample collection and preservation vary significantly depending on the sample matrix.

Water: Water samples should be collected in glass bottles to prevent the adsorption of organotins onto plastic surfaces. epa.gov For analysis of dissolved organotins, samples may be filtered through a 0.45 µm filter. Preservation typically involves refrigeration at approximately 4°C and acidification, for example with hydrochloric acid (HCl), to stabilize the organotin compounds. epa.gov Samples should be stored in the dark and analyzed as soon as possible, ideally within a few days of collection. epa.govdes.qld.gov.au

Sediment: Sediment and soil samples are also collected in clean glass jars. Due to the heterogeneous nature of sediments, collecting multiple subsamples to form a composite sample can ensure it is representative of the area being studied. des.qld.gov.au For preservation, freezing at -20°C has been shown to be effective for maintaining the stability of organotin concentrations for extended periods. analchemres.org Alternatively, refrigeration at less than 6°C is also a common practice. des.qld.gov.au

Biota: Biological tissues, such as fish or mussels, can be wrapped in plastic or placed in jars. epa.gov Upon arrival at the laboratory, tissue samples should be homogenized to ensure uniformity. Freezing at temperatures below -18°C is the recommended preservation method and can maintain sample integrity indefinitely until extraction and analysis are performed. epa.gov

Table 1: Sample Preservation Protocols for Organotin Analysis

Matrix Container Preservation Method Holding Time
Water Glass bottles Refrigerate (≤ 6°C), store in dark, acidify epa.govdes.qld.gov.au Analyze as soon as possible (ideally within 24-48 hours) epa.gov
Sediment Glass jars Freeze (≤ -20°C) or Refrigerate (≤ 6°C) des.qld.gov.auanalchemres.org Up to 6 months (frozen) des.qld.gov.au
Biota (Tissue) Glass jars / Plastic wrap Freeze (≤ -18°C) after homogenization epa.gov Indefinite (frozen) epa.gov

To ensure the integrity of the sample, several precautions must be taken to minimize contamination and analyte degradation.

Contamination: All sampling equipment, containers, and tools should be made of non-contaminating materials like glass or stainless steel and must be rigorously cleaned before use. Plastic materials should be avoided as they can leach interfering compounds, such as phthalates and adipates, or adsorb the target analytes. rsc.orgrsc.org

Degradation: Tributyltin compounds can be thermally sensitive and prone to degradation, a process that can be accelerated by the presence of water. rsc.orgrsc.org Therefore, samples should be cooled immediately after collection and protected from light to prevent photochemical degradation. Prompt extraction and analysis are crucial to minimize changes in the organotin species' concentration. epa.gov

Extraction Techniques

Extraction is a critical step that isolates and concentrates organotin compounds from the sample matrix, making them suitable for instrumental analysis. The choice of extraction technique depends on the matrix, the specific organotin species, and the required detection limits.

Liquid-liquid extraction (LLE), also known as solvent extraction, separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. wikipedia.orglibretexts.org For organotin analysis, the sample is mixed with an organic solvent such as hexane, diethyl ether, or toluene (B28343). semanticscholar.orggov.bc.ca

To enhance the extraction efficiency of more polar organotin species from aqueous or solid matrices, a complexing agent like tropolone is often added to the extraction solvent. gov.bc.ca The procedure may also involve acidification of the sample to convert organotin compounds into forms more soluble in the organic phase. semanticscholar.org After shaking the mixture, the phases are separated, and the organic layer containing the extracted organotins is collected for further cleanup or analysis. wikipedia.orglibretexts.org

Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of organotins from liquid samples, particularly water. nih.goveurofins.com.au It offers advantages over LLE, including higher enrichment factors, lower solvent consumption, and reduced risk of emulsion formation. pjoes.com

In a typical SPE procedure, the water sample is passed through a cartridge containing a solid adsorbent, such as C18-bonded silica (B1680970). nih.govepa.gov The organotin compounds are retained on the adsorbent while the bulk of the sample matrix passes through. Subsequently, the retained analytes are eluted from the cartridge using a small volume of an organic solvent. This process effectively concentrates the analytes and removes interfering substances. nih.gov On-line SPE systems can be directly coupled with analytical instruments like liquid chromatography-mass spectrometry (LC-MS), streamlining the analytical process and improving detection sensitivity. nih.gov Recoveries of tributyltin from spiked water samples using SPE have been reported in the range of 65% to over 80%. nih.govpjoes.com

For solid samples like sediments and biological tissues, acid digestion is employed to break down the matrix and release the bound organotin compounds into solution. semanticscholar.orginfinitalab.com This is a more aggressive extraction approach necessary for strongly sorbed or incorporated analytes.

Methanol-Acid Digestion: This method involves extracting the sample with a mixture of an organic solvent (like methanol) and an acid (such as hydrochloric or acetic acid). semanticscholar.orgpjoes.com The extraction is often aided by mechanical shaking, sonication (ultrasound), or heating to improve efficiency. semanticscholar.orgthermofisher.com This technique is effective for releasing organotin compounds from sediment matrices. pjoes.com

Accelerated Solvent Extraction (ASE): This is a variation of solvent extraction that uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent usage and time. thermofisher.com For organotins in sediments, optimal conditions have been determined using a solvent mixture of methanol (B129727) with acetic acid and sodium acetate. thermofisher.com

Aqua Regia Digestion: While aqua regia (a mixture of nitric acid and hydrochloric acid) is a powerful digestion agent capable of dissolving most materials, its aggressive nature can potentially degrade the organotin species. Therefore, milder acid treatments are often preferred for speciation analysis to preserve the integrity of the individual organotin compounds. semanticscholar.orginfinitalab.com

Table 2: Comparison of Extraction Techniques for Organotin Analysis

Technique Principle Typical Matrix Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases wikipedia.org Water, Sediments Simple, well-established Can be labor-intensive, requires large solvent volumes, risk of emulsions libretexts.org
Solid-Phase Extraction (SPE) Analyte adsorption onto a solid sorbent followed by elution nih.gov Water High concentration factor, low solvent use, can be automated nih.govpjoes.com Sorbent can be clogged by particulates
Acid Digestion Matrix decomposition using acids to release analytes infinitalab.com Sediments, Biota Effective for strongly bound analytes Can degrade analyte species if conditions are too harsh semanticscholar.org

Sonication-Assisted Extraction

Sonication-Assisted Extraction (SAE), also known as Ultrasound-Assisted Extraction (UAE), is a proficient method for the extraction of organotin compounds from various environmental matrices, such as sediments and biological tissues. tandfonline.com This technique utilizes the energy of ultrasound waves to enhance the extraction process. nih.gov The mechanism is based on acoustic cavitation, where the formation, growth, and collapse of microscopic bubbles in the solvent generate localized high pressures and temperatures, facilitating the release of analytes from the sample matrix. mdpi.com

Research has demonstrated that SAE can significantly reduce sample pretreatment time compared to conventional methods like mechanical shaking. nih.govscilit.com For instance, one study reported a seven-fold reduction in pretreatment time by replacing mechanical shaking with ultrasound energy. nih.govscilit.com This efficiency is a considerable advantage in laboratory workflows. The application of low temperatures during the procedure can further optimize the extraction of thermally sensitive compounds. nih.gov

The effectiveness of sonication-assisted extraction has been validated through the use of certified reference materials, showing high recovery rates. For example, recoveries for organotin compounds in certified sediment reference material (PACS-2) have been reported in the range of 82.5% to 97%. nih.govscilit.com For spiked samples of suspended particulate matter and mussels, recoveries can be even higher, ranging from 94% to 100%. nih.govscilit.com The precision of the method is also notable, with relative standard deviations (RSD) often below 7.9% for environmental samples. nih.govscilit.com

MatrixExtraction MethodRecovery Rate (%)Reference
Sediment (PACS-2)Ultrasound-Assisted Extraction82.5 - 97 nih.govscilit.com
Suspended Particulate Matter (Spiked)Ultrasound-Assisted Extraction94 - 100 nih.govscilit.com
Mussels (Spiked)Ultrasound-Assisted Extraction94 - 100 nih.govscilit.com

Derivatization Procedures

For the analysis of polar and ionic organotin compounds like tributyltin by gas chromatography (GC), a derivatization step is essential. researchgate.net This process converts the non-volatile organotin species into more volatile and thermally stable analogues suitable for GC separation. researchgate.net The derivatization is a critical step, as incomplete reactions or degradation of the analytes can lead to an underestimation of their concentration in the sample. researchgate.net

Ethyl Derivatization for Chromatographic Analysis

Ethyl derivatization is a widely used technique for the analysis of organotin compounds. This method typically employs sodium tetraethylborate (NaBEt₄) as the derivatizing agent. researchgate.netysi.comlabrulez.com The reaction involves the transfer of an ethyl group from the reagent to the tin atom, forming a more volatile tetra-alkyltin compound. For tributyltin, this results in the formation of tributylethyltin. labrulez.com

This in-situ derivatization can often be combined with the extraction step, streamlining the sample preparation process. researchgate.netlabrulez.com The reaction is typically carried out in an aqueous sample buffered to an appropriate pH, and the resulting ethylated organotins are simultaneously extracted into an organic solvent like hexane. labrulez.com

Optimization of Derivatization Parameters

To achieve high and reproducible derivatization yields, several experimental parameters must be carefully optimized. The efficiency of the ethylation reaction is influenced by factors such as pH, reaction time, temperature, and the concentration of the derivatizing agent. researchgate.net

pH : The pH of the solution is a critical factor. The best results for ethylation are often obtained at a pH of around 4.5 to 5.4. pjoes.com An acetate buffer is commonly used to stabilize the pH, as the presence of acetate has been shown to enhance the ethylation yield. pjoes.com

Reagent Concentration : A sufficient amount of the derivatizing agent, NaBEt₄, is necessary to ensure a complete reaction, especially in complex matrices like sediment or biological samples where side reactions can consume the reagent.

Reaction Time and Temperature : The reaction time and temperature are also key parameters. Studies have optimized these conditions to maximize the formation of the derivatized product. For example, a reaction time of 30 minutes with shaking is often employed. pjoes.com Optimization of headspace extraction conditions for the derivatized compounds may involve investigating temperatures ranging from 20°C to 100°C and reaction times from 20 to 80 minutes. mdpi.com

ParameterOptimized ConditionReference
pH4.5 - 5.4 (Acetate Buffer) pjoes.com
Derivatizing AgentSodium Tetraethylborate (NaBEt₄) ysi.comlabrulez.com
Reaction Time10 - 30 minutes pjoes.comnih.gov
Headspace Temperature~90°C mdpi.com
Extraction SolventHexane or Pentane labrulez.comchromatographyonline.com

Chromatographic Separation Techniques

Following extraction and derivatization, chromatographic techniques are employed to separate the different organotin species before detection. The most common methods for organotin speciation are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled to selective detectors. researchgate.netanalchemres.org

Gas Chromatography (GC) with Various Columns

Gas chromatography is a powerful technique for separating the volatile, derivatized organotin compounds. researchgate.net The separation is achieved based on the different boiling points and interactions of the compounds with the stationary phase of the GC column. pjoes.com

A variety of capillary columns are used for organotin analysis. Non-polar or medium-polar columns are common choices.

Column Types : Columns such as those with a 5% phenylpolysiloxane stationary phase (e.g., ZB-5MSi, HP-5MS) are frequently used. pjoes.comresearchgate.net Other examples include Restek Rtx-1, Rtx-5, Rxi-5MS, and Supelco SPB-1. ysi.com The selection of the column can be crucial for resolving matrix interferences. ysi.com

Column Dimensions : Typical column dimensions are 30 meters in length, 0.25 mm internal diameter, and a film thickness ranging from 0.25 µm to 1.0 µm. ysi.comchromatographyonline.com Longer columns, such as 60 meters, have also been used for complex separations. analchemres.org

The GC system is often coupled with a selective detector, such as a flame photometric detector (FPD), pulsed flame photometric detector (PFPD), or a mass spectrometer (MS), to achieve the low detection limits required for environmental analysis. ysi.comresearchgate.net

Column Type (Stationary Phase)Typical DimensionsApplication NoteReference
5% Phenylpolysiloxane (e.g., HP-5MS, TG-5MS, ZB-5MSi)30 m x 0.25 mm ID x 0.25 µm filmGeneral purpose for organotin separation. chromatographyonline.comresearchgate.net
Restek Rtx-1, Rtx-5, Rxi-5MS30 m x 0.25 mm ID x 1.0 µm filmUsed for various organotin analyses, helps with matrix interference. ysi.com
Agilent VF-XMS60 m x 0.25 mm ID x 0.25 µm filmUsed for separation of underivatized organotins. analchemres.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers an alternative to GC for the speciation of organotin compounds. tandfonline.comresearchgate.net A key advantage of HPLC is that it can separate the ionic organotin species directly, often without the need for derivatization. sciex.com However, the sensitivity of detectors that can be coupled to HPLC can be a limitation. researchgate.net

Separation Mode : Reversed-phase chromatography is the most frequently used mode for separating organotin compounds. researchgate.net

Columns : C18 columns are commonly employed for the separation of various organotin species.

Mobile Phase : The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile. Gradient elution, where the composition of the mobile phase is changed during the analysis, is often used to achieve optimal separation of compounds with different polarities.

Detection : To achieve the necessary sensitivity for environmental analysis, HPLC is often coupled with highly sensitive detectors such as inductively coupled plasma mass spectrometry (ICP-MS) or tandem mass spectrometry (MS/MS). researchgate.net

Reversed-Phase Ion-Pair Chromatography

Reversed-Phase Ion-Pair Chromatography (IP-RP-HPLC) is a widely used technique for the separation of ionic and highly polar compounds like the tributyltin cation. In this method, a hydrophobic stationary phase (such as C8 or C18) is used in conjunction with a mobile phase containing an ion-pairing reagent.

The core principle involves the addition of a large ionic molecule with a hydrophobic region and a charge opposite to the analyte to the mobile phase. thermofisher.com For the positively charged tributyltin cation, an alkyl sulfonate, such as pentanesulfonate or decane sulfonate, is commonly used as the ion-pairing reagent. eurasianjournals.comarpat.toscana.it This reagent forms a neutral, hydrophobic ion-pair with the TBT cation in the mobile phase. itwreagents.com The formation of this complex increases the affinity of the TBT for the non-polar stationary phase, thereby increasing its retention and allowing for effective separation from other organotin species and matrix components. eurasianjournals.comresearchgate.net

The separation can be optimized by adjusting several parameters, including the pH of the mobile phase, the concentration and alkyl chain length of the ion-pairing reagent, and the composition of the mobile phase (typically a mixture of methanol, water, and acetic acid). researchgate.netresearchgate.net For instance, studies have shown that using an eluent composed of methanol, water, and acetic acid (e.g., 80:19:1 v/v/v) containing decane sulfonate as the ion-pairing reagent provides good separation of TBT from other butyltin species like dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT). eurasianjournals.com The longer the alkyl chain of the ion-pairing reagent, the greater the retention of the organotin species. eurasianjournals.com

Table 1: Typical Chromatographic Parameters for Tributyltin Separation by IP-RP-HPLC

ParameterValue / ConditionSource
Stationary Phase C8-bonded silica researchgate.net
Mobile Phase Methanol:Water:Acetic Acid (80:19:1) eurasianjournals.com
Ion-Pair Reagent 1 mmol/L Decane Sulfonic Acid researchgate.net
Detection Coupled with AAS or ICP-MS eurasianjournals.comresearchgate.net
Capacity Factor (k') for TBT 2.54 eurasianjournals.com
Resolution (Rs) for DBT-TBT 2.92 eurasianjournals.com

Detection and Quantification Methods

Following chromatographic separation, highly sensitive and selective detectors are required for the quantification of tributyltin.

Gas Chromatography coupled with a Flame Photometric Detector (GC-FPD) is a common technique for the analysis of organotin compounds. shimadzu.com For GC analysis, the ionic tributyltin species must first undergo a derivatization step to convert it into a more volatile and thermally stable form. pjoes.com This is typically achieved through ethylation using reagents like sodium tetraethylborate (NaBEt₄). pjoes.comshimadzu.com

The GC-FPD system utilizes a hydrogen-rich flame that excites the tin atoms, which then emit light at a characteristic wavelength (around 610 nm). A photomultiplier tube detects this emission, providing a signal proportional to the amount of tin. researchgate.net This method offers good sensitivity and selectivity for tin-containing compounds over hydrocarbons. shimadzu.com To enhance precision, an internal standard such as tripentyltin (TPeT) or tetrabutyltin (TeBT) is often used. shimadzu.com The detector temperature is a critical parameter and is often maintained at a high temperature (e.g., 325-350°C) to reduce peak tailing. shimadzu.com

Table 2: Performance Data for GC-FPD Analysis of Tributyltin

ParameterValue / ConditionSource
Derivatization Reagent Sodium tetraethylborate (NaBEt₄) pjoes.comshimadzu.com
Detection Limit ~0.4 ng/dm³ (in seawater) sci-hub.se
Linearity Range 0-200 ng/dm³ sci-hub.se
Internal Standard Tripentyltin (TPeT) shimadzu.com

Mass spectrometry (MS) offers exceptional sensitivity and selectivity for the detection and quantification of tributyltin. It is frequently coupled with gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS): As with GC-FPD, a derivatization step is required before analysis. nih.gov GC-MS provides definitive identification based on both the retention time and the mass spectrum of the derivatized analyte. sjp.ac.lk Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity by monitoring only specific ions characteristic of the tributyltin derivative. nih.gov For even greater accuracy and precision, especially at trace levels, isotope dilution mass spectrometry (IDMS) can be employed, where an isotopically labeled TBT standard (e.g., TBT-d₂₇) is spiked into the sample. nih.govgcms.cz

Advanced GC-MS Techniques (GC-MS-TOF, GC-MS/MS): Time-of-flight (TOF) and tandem mass spectrometry (MS/MS) offer further improvements in sensitivity and selectivity. GC-MS-TOF provides high-resolution mass data, aiding in compound identification. pjoes.com Triple quadrupole GC-MS/MS enhances selectivity by monitoring specific fragmentation transitions, which is particularly useful for complex matrices as it minimizes interferences. nih.gov A validated GC-GC-MS/MS method has demonstrated detection limits for TBT as low as 11 pg/L. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a powerful elemental detection technique that can be hyphenated with either GC or HPLC. arpat.toscana.it It offers extremely low detection limits and can measure specific tin isotopes. When coupled with HPLC (HPLC-ICP-MS), it allows for the direct analysis of the TBT cation without the need for derivatization, simplifying sample preparation. researchgate.net The HPLC separates the different organotin species, which are then introduced into the ICP torch where they are atomized and ionized. The mass spectrometer then separates and detects the tin ions. Detection limits for TBT using HPLC-ICP-MS can be in the range of 0.14 to 0.57 µg Sn/L.

Table 3: Comparison of Mass Spectrometry Techniques for Tributyltin Analysis

TechniqueDerivatization Required?Typical Detection LimitKey AdvantageSource
GC-MS Yes (e.g., ethylation)~1.5 ng/g (as Sn)Definitive identification nih.gov
GC-MS/MS Yes11 pg/LHigh selectivity, low interference nih.gov
HPLC-ICP-MS No0.14-0.57 µg Sn/LNo derivatization needed

Atomic Absorption Spectroscopy (AAS) is an elemental analysis technique used for quantifying tin. cdc.gov For speciation, it is typically coupled with a separation technique like HPLC or GC. eurasianjournals.com A common configuration involves hydride generation-quartz furnace atomic absorption spectrophotometry (HG-QFAAS). eurasianjournals.com In this method, the separated TBT is converted to a volatile hydride using a reducing agent like sodium borohydride. The hydride is then swept into a heated quartz tube where it is atomized. A light source specific for tin is passed through the atomized sample, and the amount of light absorbed is proportional to the tin concentration. itwreagents.com

Electrothermal Atomic Absorption Spectrometry (ETAAS), or Graphite Furnace AAS (GFAAS), offers higher sensitivity. rsc.org This technique can achieve detection limits for TBT in the nanogram per liter (ng/L) range. sciex.com

As a standalone detection method, ICP-MS is one of the most sensitive techniques for tin analysis. When coupled with a chromatographic system (as described in 5.5.2), it provides speciation capabilities. The use of ICP-MS allows for interference-free measurement of tin isotopes and provides very low detection limits, making it ideal for environmental monitoring where TBT concentrations can be extremely low. arpat.toscana.itgcms.cz The combination of HPLC with ICP-MS is particularly advantageous as it eliminates the need for the often complex and time-consuming derivatization step required for GC-based methods.

Method Validation and Quality Control

To ensure the reliability and accuracy of data, analytical methods for tributyltin must be rigorously validated and subject to stringent quality control (QC) procedures. demarcheiso17025.com

Method Validation involves demonstrating that an analytical procedure is suitable for its intended purpose. demarcheiso17025.com Key performance characteristics that are evaluated include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, such as other organotin species or matrix interferences. pjoes.com

Linearity and Range: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. epa.gov This is typically evaluated by analyzing a series of standards at different concentrations.

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked samples. pjoes.com Recoveries for TBT in spiked water samples have been reported in the range of 65-70%. pjoes.com

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability and intermediate precision). nih.gov Repeatability for TBT analysis has been reported at 1.9% RSD. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. pjoes.comsjp.ac.lk

Quality Control (QC) procedures are implemented to monitor the performance of the validated method on an ongoing basis. epa.gov Essential QC measures include:

Method Blanks: A sample containing all reagents but no analyte is carried through the entire analytical procedure to check for contamination. wa.gov

Laboratory Control Samples (LCS): A sample of a clean matrix (e.g., reagent water) spiked with a known concentration of the analyte. The LCS is analyzed to monitor the accuracy of the analytical process. wa.gov

Matrix Spikes/Matrix Spike Duplicates: A known amount of analyte is added to a real sample, which is then analyzed. This helps to assess the effect of the sample matrix on the analytical method. wa.gov

Certified Reference Materials (CRMs): Analysis of CRMs with certified concentrations of TBT (e.g., in sediment or tissue) is the best way to demonstrate the accuracy of the entire method. pjoes.comgcms.cz

Internal Standards: The use of an internal standard, added to every sample, standard, and blank, helps to correct for variations in instrument response and sample preparation. shimadzu.com

Accuracy and Precision Assessment

The accuracy and precision of an analytical method are fundamental to ensuring the reliability of the data. Accuracy refers to the closeness of a measured value to a standard or known value, while precision represents the closeness of two or more measurements to each other.

In the analysis of tributyltin, accuracy is often evaluated through recovery studies using spiked samples. For instance, in the analysis of coastal water, recoveries of TBT have been reported to be greater than 97%. In another study, recoveries of TBT in spiked water using solid-phase extraction (SPE) were found to be 65% pjoes.com. The acceptance criteria for accuracy in the analysis of organotin compounds are often in the range of 85-115% sciex.com.

Precision is typically expressed as the relative standard deviation (RSD). For TBT analysis in surface waters, a repeatability of less than 20% RSD at a concentration of 200 pg/L has been demonstrated nih.gov. In methods developed for sediment analysis, precision for organotin compounds is expected to be ≤15% epa.gov. Isotope dilution is a technique that can be employed to improve both accuracy and precision in TBT analysis, as it compensates for the partial loss of the analyte during processing arpat.toscana.it.

Table 1: Accuracy and Precision in Tributyltin (TBT) Analysis

MatrixAnalytical MethodAccuracy (Recovery %)Precision (RSD %)Concentration
Coastal WaterNot Specified>97%Not SpecifiedNot Specified
Spiked WaterSolid-Phase Extraction (SPE)65%Not SpecifiedNot Specified
Surface WaterGC-MS/MSNot Specified<20%200 pg/L
SedimentISO 23161-GC-AEDNot Specified≤15%Not Specified

Limit of Detection and Quantification

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be quantitatively determined with a stated accuracy and precision.

For the determination of TBT in surface waters, European Union directives have set stringent requirements for the LOQ, at approximately 60 pg/L. nih.gov Advanced analytical techniques have been developed to meet these requirements. For example, a two-dimensional heart-cut gas chromatography-tandem mass spectrometry (GC-GC-MS/MS) method has demonstrated an LOD of 11 pg/L for TBT. nih.gov Another method, using programmed temperature vaporization-large volume injection with GC/MS, achieved an LOD of 0.70 ng L−1 and an LOQ of 2.1 ng L−1 for TBT in derivatized standards.

In sediment analysis, a method for underivatized organotin compounds reported an LOD below 0.1 ng/g and an LOQ below 1.5 ng/g for tributyltin chloride. analchemres.org The United States Environmental Protection Agency (EPA) Method 282.3, which uses liquid-solid extraction and gas chromatography, determined a method detection limit (MDL) of 6.7 parts-per-trillion (ng/L) for tributyltin. epa.gov

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Tributyltin (TBT)

MatrixAnalytical MethodLODLOQ
Surface WaterGC-GC-MS/MS11 pg/L~60 pg/L (Required)
Derivatized StandardsPTV-LVI-GC/MS0.70 ng/L2.1 ng/L
SedimentGC-MS/MS (underivatized)<0.1 ng/g<1.5 ng/g
Marine and Fresh WaterEPA Method 282.3 (LSE-GC)6.7 ng/L (MDL)Not Specified

Use of Certified Reference Materials

Several CRMs are available for the determination of butyltins in different matrices. For instance, BCR-462 is a coastal sediment CRM certified for TBT at a concentration of 54 ± 15 µg/kg. pjoes.compjoes.com Another commonly used CRM is ERM-CE477, a freeze-dried mussel tissue certified for TBT at 2.20 ± 0.19 mg/kg. pjoes.compjoes.com These materials undergo rigorous testing and certification processes to ensure their homogeneity and stability. The use of such materials allows laboratories to assess the performance of their analytical methods and demonstrate the quality of their results. High purity organotin compounds are also available as CRMs, produced under quality systems such as ISO 9001, ISO/IEC 17025, and ISO/IEC 17034. cpachem.com

Table 3: Certified Reference Materials for Butyltin Analysis

CRM IdentifierMatrixCertified CompoundCertified Value
BCR-462Coastal SedimentTributyltin (TBT)54 ± 15 µg/kg
ERM-CE477Mussel Tissue (freeze-dried)Tributyltin (TBT)2.20 ± 0.19 mg/kg

Ecotoxicological Mechanisms of Organotin Exposure

Endocrine Disrupting Mechanisms

Tributyltin is a potent endocrine-disrupting chemical (EDC) that interferes with hormonal signaling pathways, leading to developmental and reproductive abnormalities in various species. nih.gov Its mechanisms of endocrine disruption are multifaceted, involving interactions with nuclear receptors, modulation of key enzymatic activities, and the subsequent alteration of steroidogenesis.

Ligand Activity for Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ)

A primary mechanism of TBT's endocrine-disrupting action is its ability to act as a ligand for the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.gov TBT has been shown to bind to and activate the RXR-PPARγ heterodimer, a key regulator of gene expression involved in various physiological processes, including metabolism and development. embopress.org

The interaction of TBT with these receptors is unique. Structural studies have revealed that TBT can form a covalent bond with a cysteine residue within the ligand-binding domain of RXRα. embopress.org This covalent modification leads to a high-affinity interaction and potent activation of the receptor. TBT activates all three RXR-PPAR heterodimers (α, γ, and δ), primarily through its interaction with RXR. embopress.org While TBT also activates PPARγ, its potency for RXRα is approximately ten times greater. nih.gov This dual agonistic activity on both PPARγ and RXR makes TBT a powerful modulator of the signaling pathways governed by these receptors. nih.gov

ReceptorTBT InteractionConsequence
Retinoid X Receptor (RXR) High-affinity binding, including covalent bond formation with Cys 432 in RXRα. embopress.orgPotent activation of RXR-PPAR heterodimers, leading to altered gene transcription. embopress.org
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Acts as a potent agonist. nih.govInduction of adipogenesis and modulation of metabolic pathways. nih.gov

Induction of Adipogenesis and Lipid Accumulation

The activation of PPARγ by TBT is directly linked to its ability to promote adipogenesis, the formation of fat cells, and the accumulation of lipids. nih.gov TBT has been identified as an "obesogen," a chemical that can promote obesity. Studies using the 3T3-L1 preadipocyte cell line have demonstrated that TBT enhances the expression of adipocyte markers and augments lipid accumulation. nih.gov

Interestingly, the adipocytes induced by TBT exhibit a functionally distinct phenotype compared to those generated by pharmacological PPARγ agonists like troglitazone. nih.gov TBT-induced adipocytes show altered gene and protein expression profiles. For instance, under maximal adipogenic stimulation, TBT has been found to reduce the expression of adiponectin, a beneficial adipokine involved in regulating glucose levels and fatty acid breakdown. nih.gov Furthermore, these TBT-induced adipocytes display altered glucose metabolism, including increased basal glucose uptake. nih.gov This suggests that exposure to TBT may lead to the formation of dysfunctional adipocytes, which could have broader implications for metabolic health. nih.gov

Interference with Aromatase Activity and Steroidogenesis

Tributyltin significantly disrupts steroidogenesis by interfering with key enzymes, most notably aromatase (CYP19). Aromatase is responsible for the conversion of androgens to estrogens, a critical step in maintaining the balance of sex hormones. Research has shown that TBT can inhibit aromatase activity. nih.gov

In studies using a human granulosa-like tumor cell line (KGN), treatment with TBT suppressed aromatase activity and was associated with a decrease in the mRNA levels of the aromatase enzyme (P450arom). nih.gov This inhibitory effect was observed at the transcriptional level, with TBT reducing the activity of the P450arom promoter. nih.gov By inhibiting aromatase, TBT leads to an increase in the ratio of androgens to estrogens, a state that can result in the masculinization of female organisms. This mechanism is a key factor in the phenomenon of imposex in gastropods. nih.govnih.gov Additionally, TBT exposure has been linked to abnormal steroidogenesis and disrupted expression of estrogen receptors in the reproductive tracts of female mice. nih.gov

Mechanisms of Imposex Induction in Gastropods

Imposex, the superimposition of male sexual characteristics (such as a penis and vas deferens) onto female gastropods, is a well-documented and specific response to TBT exposure. nih.govwikipedia.org This phenomenon can lead to sterility and population decline in affected species. acs.org

Several hypotheses have been proposed to explain the mechanism of TBT-induced imposex, with the most compelling evidence pointing towards the involvement of the Retinoid X Receptor (RXR). nih.govacs.orgresearchgate.net The "RXR hypothesis" suggests that TBT, by binding to and activating RXR, inappropriately triggers the signaling pathways that control the development of male sexual organs in females. nih.govacs.org This is supported by findings that TBT alters the transcription of the RXR gene in a tissue- and sex-specific manner in susceptible gastropods like Nucella lapillus. nih.gov While the aromatase inhibition hypothesis also contributes by explaining the shift in steroid hormone balance, the activation of RXR appears to be a crucial initiating event in the development of imposex. acs.orgresearchgate.net

Immunotoxicity Mechanisms

Tributyltin is a known immunotoxicant that can suppress the immune systems of various organisms, rendering them more susceptible to diseases. nih.govmdpi.com Its immunotoxic effects are mediated through the disruption of fundamental immune processes, including the production and signaling of cytokines.

Alterations in Cytokine Expression and Secretion

A key mechanism of TBT-induced immunotoxicity is the alteration of cytokine expression and secretion. Cytokines are small proteins that are crucial for controlling the growth and activity of other immune system cells and blood cells. TBT exposure can lead to a significant dysregulation of cytokine production. nih.gov

Studies in various models have demonstrated that TBT can either increase or decrease the levels of specific cytokines in a dose- and time-dependent manner. For example, in mice, TBT exposure has been shown to increase the serum levels of pro-inflammatory cytokines such as interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNF-α), as well as other signaling molecules like IL-13. nih.gov Conversely, levels of IL-1β and IL-2 were found to be decreased. nih.gov In human immune cells, TBT has been observed to modulate the secretion of IL-1β. tnstate.edu Furthermore, TBT can enhance inflammation in macrophages, contributing to adipose tissue dysfunction. nih.gov This disruption of the delicate balance of cytokine signaling can impair both innate and adaptive immune responses, leading to a compromised ability to fight off infections and an increase in inflammatory-related conditions. nih.govnih.gov

CytokineEffect of TBT Exposure (in vivo/in vitro)Reference
Interferon-gamma (IFNγ) Increased levels in mouse serum. nih.gov
Tumor Necrosis Factor-alpha (TNF-α) Increased levels in mouse serum and increased gene expression in macrophages. nih.govnih.gov
Interleukin-1 beta (IL-1β) Decreased levels in mouse serum; altered secretion from human immune cells. nih.govtnstate.edu
Interleukin-2 (B1167480) (IL-2) Decreased levels in mouse serum. nih.gov
Interleukin-13 (IL-13) Increased levels in mouse serum. nih.gov

Impact on Immune Cell Function

Tributyltin exposure is known to be immunotoxic, altering the function and viability of immune cells. nih.gov Studies on various animal models and human cells have demonstrated that TBT can lead to thymic atrophy and a reduction in the circulating lymphocyte population. nih.gov

Specifically, TBT has been shown to affect natural killer (NK) cells, which are critical for defending against tumors and virally infected cells. nih.gov Exposure to TBT can permanently decrease the ability of human NK cells to bind to and destroy tumor target cells. nih.gov This is accompanied by a reduction in the expression of functionally important cell surface markers like CD16 and CD56. nih.gov However, the presence of the cytokine interleukin-2 (IL-2) has been shown to reverse some of these TBT-induced decreases in NK cell function and surface marker expression. nih.gov

In vitro experiments on seal (Phoca vitulina) cells have shown that TBT can reduce the antitumor capacity of NK cells and decrease the proliferation of T cells. nih.gov Furthermore, TBT exposure can trigger apoptosis (programmed cell death) in immune cells. In murine thymocytes, TBT-induced apoptosis involves oxidative stress, mitochondrial membrane depolarization, and the activation of caspase-3. nih.gov An increase in intracellular calcium levels is also a key event in TBT-induced thymic apoptosis. nih.gov In Jurkat cells, a human T-lymphocyte cell line, TBT induces apoptosis through the recruitment of caspases-8 and -10. nih.gov

The table below summarizes the impact of Tributyltin on key immune cell parameters.

Immune Cell ParameterEffect of Tributyltin ExposureReference
Natural Killer (NK) Cell Cytotoxicity Decreased ability to destroy tumor cells nih.gov
NK Cell Binding Function Decreased ability to bind to target cells nih.gov
CD16 and CD56 Expression on NK Cells Decreased expression nih.gov
T-Cell Proliferation Decreased nih.gov
Thymocyte Viability Induces apoptosis nih.gov
Intracellular Calcium in Thymocytes Increased nih.gov

Cytotoxicity and Cellular Damage Pathways

Tributyltin exhibits significant cytotoxicity across various cell types, primarily by disrupting the plasma membrane and intracellular functions. nih.gov In murine erythroleukemic cells, TBT alters the plasma membrane and cytoplasm in a dose- and time-dependent manner, leading to changes in cell volume and protein content. nih.gov At certain concentrations, cells exposed to TBT show simultaneous fluorescence of both carboxyfluorescein (indicating membrane permeability) and propidium (B1200493) iodide (indicating membrane integrity loss), a state that precedes cell death. nih.gov

TBT is a potent inhibitor of mitochondrial ATP synthase, which disrupts cellular energy production. nih.gov It is also known to induce apoptosis in various cell lines. For instance, in R2C cells, TBT-induced apoptosis is initiated by an increase in intracellular calcium levels, followed by the generation of reactive oxygen species (ROS) and the release of cytochrome c from mitochondria, ultimately leading to caspase activation and DNA fragmentation. koreascience.kr Similarly, in human neuroblastoma cells, TBT induces cytotoxic effects at very low concentrations, involving changes in the mitochondrial membrane potential and the production of ROS. researchgate.net

The cytotoxic effects of tributyltin derivatives have been observed to be more potent than some conventional chemotherapeutic agents like cisplatin (B142131) in certain cancer cell lines. mdpi.com

Genotoxicity and Oxidative Stress Induction

Tributyltin is capable of inducing genotoxicity, primarily through the mechanism of oxidative stress. nih.gov This leads to DNA damage and can interfere with DNA repair mechanisms.

Exposure to TBT has been shown to cause significant DNA damage in a concentration-dependent manner in various cell types, including human hepatoma G2 cells. researchgate.net The damage can manifest as DNA strand breaks, as detected by the comet assay. nih.gov

One of the proposed mechanisms for TBT-induced genotoxicity is the inhibition of the DNA repair system. Studies have shown that TBT can inhibit the expression of key DNA damage sensor genes. researchgate.net Furthermore, in the marine fish Sebastiscus marmoratus, TBT exposure was found to alter the transcription levels of genes involved in the nucleotide excision repair (NER) pathway, a critical mechanism for repairing damaged DNA. nih.gov The expression of some NER genes like XPB and ERCC1 was decreased, while others like PCNA and XPG were increased, indicating a disruption of the normal DNA repair process. nih.gov

DNA damage can trigger apoptosis. In human hepatoma cells, TBT-induced DNA damage initiates apoptosis mediated by the ATR-p53 pathway, involving the activation of various caspases. researchgate.net

A primary mechanism underlying TBT's toxicity is the induction of oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. frontiersin.orgnih.govnih.gov

Exposure to TBT leads to a significant increase in ROS generation in various tissues, including the liver and brain. nih.govnih.gov This surge in ROS results in oxidative damage to cellular components, such as lipids (lipid peroxidation) and proteins (protein carbonylation). nih.gov An indicator of lipid peroxidation, malondialdehyde (MDA), has been found to be significantly increased after TBT exposure. nih.govmdpi.com

The antioxidant defense system of the cell is also affected. While there might be an initial increase in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) as a compensatory response, prolonged exposure leads to the exhaustion of these defenses and a decline in tissue antioxidant status, such as reduced glutathione (B108866) (GSH) levels. nih.govnih.gov

This TBT-induced oxidative stress is not only linked to cellular damage but also to broader physiological effects like vascular dysfunction and neurodegeneration. frontiersin.orgnih.gov In pancreatic β-cells, low-dose TBT exposure can trigger oxidative stress-related apoptosis, leading to hypoinsulinemic hyperglycemia. nih.gov

The table below details the key markers of oxidative stress affected by Tributyltin.

Oxidative Stress MarkerEffect of Tributyltin ExposureReference
Reactive Oxygen Species (ROS) Increased production nih.govnih.gov
Malondialdehyde (MDA) Increased levels (indicative of lipid peroxidation) nih.govmdpi.com
Protein Carbonylation Increased (indicative of protein oxidation) nih.gov
Superoxide Dismutase (SOD) Activity Initial increase followed by a decrease with prolonged exposure nih.gov
Glutathione (GSH) Levels Decreased nih.gov

Mechanisms of Developmental Toxicity

Tributyltin is a known developmental toxicant, causing a range of adverse effects on embryonic and larval stages of various organisms. nih.govfrontiersin.org Exposure during critical developmental periods can lead to malformations, growth retardation, and mortality. frontiersin.orgnih.gov

Tributyltin exposure can impair reproductive success by affecting both gametes and the early stages of embryonic development. In males, TBT has been shown to have a toxic effect on the testis, leading to a reduction in germinal epithelium, arrested spermatogenesis, and a significant decrease in sperm count and quality. researchgate.net Exposure of post-ejaculatory mammalian sperm to TBT alters sperm function by lowering motility and mitochondrial membrane potential. researchgate.net

When oocytes are fertilized with TBT-exposed sperm, there is a reduced rate of embryonic cleavage and subsequent development to the morula stage, indicating that the damage is of paternal origin. researchgate.net In aquatic invertebrates, TBT can cause irreversible reproductive failure. researchgate.net For example, in the ascidian Styela plicata, TBT exposure shortly after fertilization can block embryonic cleavage and halt further development. frontiersin.org Similarly, in bivalves like the Pacific oyster (Crassostrea gigas), TBT increases embryo mortality and induces malformations in mussel embryos (Mytilus galloprovincialis). frontiersin.org

Recent studies on pregnant mice exposed to TBT showed an increased rate of resorbed embryos and reduced fetal weight, which was associated with atrophy of the ectoplacental cone and reduced placental weight and area. aem-sbem.com These findings suggest that TBT can disrupt implantation and placentation, further contributing to its developmental toxicity. aem-sbem.com

Impairment of Embryogenesis and Larval Development

Tributyltin (TBT) is a potent disruptor of embryonic and larval development in a wide range of aquatic organisms, from invertebrates to fish. nih.govtci-thaijo.org Exposure during these critical early life stages can lead to increased mortality, developmental abnormalities, and reduced fitness, ultimately impacting population survival. unit.noanimalmedicalresearch.orgnih.gov

The mechanisms underlying TBT's developmental toxicity are multifaceted. It is known to be an endocrine-disrupting chemical, interfering with hormonal systems that regulate growth and development. iscientific.orgepa.gov For instance, TBT can disrupt the hypothalamic-pituitary-gonadal axis, which is crucial for normal fetal development. iscientific.org Exposure during gestation has been linked to adverse outcomes such as implantation failure, reduced uterine weight, and an increased incidence of low birth weight and embryo resorption. iscientific.org

In fish species like the zebrafish (Danio rerio) and medaka (Oryzias latipes), TBT exposure during embryogenesis results in a dose-dependent increase in larval mortality and a decrease in hatching rates. tci-thaijo.organimalmedicalresearch.org Observed developmental abnormalities are extensive and include tail and spinal deformities, dwarfism, and pericardial edema. animalmedicalresearch.org Studies on the sea urchin (Hemicentrotus pulcherrimus) show that TBT can decrease fertilization rates and delay the development of normal embryos by interfering with germ cell fertilization and subsequent embryogenesis. nih.gov

In mollusks, the effects are similarly severe. TBT exposure can cause increased larval mortality and inhibit egg development. unit.no Research on the great pond snail (Lymnaea stagnalis) has demonstrated that embryonic exposure to TBT significantly delays hatching, reduces heart rate, and alters behavior such as locomotion and feeding. nih.govresearchgate.net

Table 1: Effects of Tributyltin (TBT) on Embryonic and Larval Development

Species Observed Effects
Zebrafish (Danio rerio) Increased larval mortality, decreased hatching rate, tail and spinal deformities, dwarfism. tci-thaijo.organimalmedicalresearch.org
Medaka (Oryzias latipes) Abnormal embryonic development. animalmedicalresearch.org
Sea Urchin (Hemicentrotus pulcherrimus) Decreased fertilization rate, delayed embryonic development. nih.gov
Great Pond Snail (Lymnaea stagnalis) Delayed hatching, shell malformation, reduced heart rate, decreased locomotion and feeding activity. nih.govresearchgate.net

Inhibition of Calcification Processes in Mollusks

One of the most well-documented and severe impacts of TBT on mollusks is the disruption of calcification, leading to shell malformations. researchgate.net This effect was famously observed in the Pacific oyster, Crassostrea gigas, in Arcachon Bay, France, where TBT from antifouling paints caused severe shell thickening and chambering, rendering the oysters unmarketable. unit.noresearchgate.net

The mechanism of TBT-induced shell malformation involves the interference with the biological processes that control the deposition of calcium carbonate. While the precise pathways are complex, evidence suggests TBT disrupts the endocrine control of shell formation. It can lead to the development of gel-like secretions that interfere with the normal crystallization of the shell matrix.

Studies have shown a direct correlation between the concentration of TBT in the water and the severity of shell anomalies. researchgate.net In the Pacific oyster, exposure to TBT results in the formation of excessively thick shells with abnormal chambers filled with a gelatinous substance. researchgate.nettandfonline.com This not only deforms the shell but also weakens its structure. The sensitivity to these effects is high, with some studies noting that observations of shell thickening in oysters can be used as a reliable monitoring tool for TBT contamination. researchgate.net

In gastropods, such as the dog whelk (Nucella lapillus), TBT is notorious for causing "imposex," the imposition of male sexual characteristics onto females. unit.nowikipedia.org While distinct from direct shell calcification inhibition, this endocrine-disrupting effect highlights TBT's profound impact on mollusk physiology, which is intrinsically linked to processes like shell maintenance and growth. researchgate.net For bivalves, the primary effect remains the direct interference with shell deposition. Research on various bivalve species confirms that TBT exposure leads to reduced growth rates and significant shell thickening. researchgate.net

Table 2: Effects of Tributyltin (TBT) on Calcification in Mollusks

Species Observed Effects on Calcification
Pacific Oyster (Crassostrea gigas) Severe shell thickening, formation of internal chambers filled with gelatinous material, reduced growth. researchgate.net
European Flat Oyster (Ostrea edulis) Shell malformations and anomalies. researchgate.net
Various Bivalves Decreased growth rate of juveniles, thickening of the shell. researchgate.net

Table 3: List of Compound Names

Compound Name
Tributyltin 2-ethylhexanoate (B8288628)
Tributyltin (TBT)
Tributyltin oxide (TBTO)
Dibutyltin (B87310)
Calcium Carbonate
Tributyltin chloride

Environmental Distribution and Monitoring Programs

Spatial Distribution Patterns

The spatial distribution of Tributyltin 2-ethylhexanoate (B8288628) and other TBT compounds is characterized by elevated concentrations in specific aquatic environments.

Harbors, marinas, and shipyards are consistently identified as hotspots for TBT contamination due to the direct release of these compounds from boat hulls and maintenance activities. epa.govinchem.org Studies have shown clear concentration gradients, with the highest levels of TBT found in the immediate vicinity of these sources.

For instance, in marinas and small harbors, TBT concentrations in sediment can be exceptionally high. A study in Sweden detected TBT levels up to 2000 µg/kg dry weight (DW) at slipways in a harbor. scispace.com The concentrations decreased with distance from these primary sources. scispace.com Similarly, high concentrations have been reported in other parts of the world. For example, marina sediments in Germany on the Baltic Sea coast showed TBT concentrations up to 17,000 µg/kg DW. scispace.com In Canada, the highest TBT concentrations in the St. Lawrence were found at three marinas, with the peak value being 2200 µg/kg DW. scispace.com

Shipyards, where hull washing and repainting occur, are also significant sources. Sediment samples from intertidal locations in Portland and Boothbay Harbor, Maine, showed TBT concentrations ranging from 24 to 12,400 ng/g (dry weight), with the highest levels associated with shipyard activities. nih.gov The presence of paint chips in these areas contributes to the long-term release of TBT into the environment. epa.gov

A study in Jinhae Bay, near a shipyard, found that TBT was the predominant organotin in sediment samples, with a mean concentration of 53.4 ng/g wet weight. researchgate.net The distribution showed a clear pattern of high accumulation in the inner bay close to the shipyard. researchgate.net

Table 1: Tributyltin (TBT) Concentrations in Sediments from Coastal Environments

Location Environment TBT Concentration (µg/kg DW)
Trosa Harbor, Sweden Slipway 2000
Stockholm Marina, Sweden Marina 680 - 1300
German Baltic Coast Marina up to 17000
St. Lawrence, Canada Marina up to 2200
Swedish Coast Marinas up to 8000

Tributyltin contamination is not limited to marine environments; it is also found in estuarine and freshwater ecosystems. nih.gov Due to its low water solubility, TBT readily adsorbs to particulate matter and sediments in these systems. who.int

In estuaries, the degree of tidal flushing and water turbidity influences TBT concentrations. inchem.org High levels of TBT have been recorded in estuarine sediments, posing a risk to the local biota. inchem.org For example, a study on the sorption behavior of TBT in estuarine and freshwater sediments highlighted its tendency to bind to particles. epa.gov

Freshwater ecosystems also show evidence of TBT contamination. waterquality.gov.au Studies on freshwater lakes have demonstrated the toxicity of TBT to phytoplankton communities at concentrations as low as 0.1 µg/L. waterquality.gov.au The U.S. Environmental Protection Agency (EPA) has established a chronic toxicity criterion for TBT in freshwater at 0.072 µg/L, indicating the potential for adverse effects even at very low concentrations. epa.gov Research has also identified TBT-resistant bacteria in both estuarine and freshwater sediments, suggesting that microbial communities have adapted to the presence of this contaminant. nih.gov

Globally, areas with intensive maritime activities are recognized as TBT hotspots. nih.govresearchgate.net These include major international ports, naval bases, and popular recreational boating areas. Despite international regulations phasing out the use of TBT in antifouling paints, these hotspots persist due to the continued presence of TBT in sediments. nih.govresearchgate.net

A review of TBT pollution highlights that contaminant hotspots are still prevalent worldwide, necessitating continued monitoring efforts. nih.gov For example, Harbor Island in Seattle, Washington, a highly industrialized area, was found to have widespread TBT distribution in sediment at concentrations higher than previously reported for other U.S. harbors. epa.gov The persistence of TBT in these hotspots is a significant concern, as sediments can act as a long-term source of contamination. researchgate.net Even after the global ban, TBT can be found in marine organisms, bioaccumulating in the food chain. nih.gov

Temporal Trends in Environmental Concentrations

Following the implementation of regulations restricting the use of TBT, a general decline in environmental concentrations has been observed in many regions. However, the persistence of this compound in sediments remains a challenge.

Monitoring programs have documented a decrease in TBT concentrations in the water column in many areas following legislative restrictions. For example, in San Diego Bay, a decline in TBT concentrations in the water and in the tissues of mussels was observed after California enacted restrictive legislation in 1988. dtic.mil

Despite these declines in the water column, TBT persists in sediments for extended periods. who.intmedecine-maritime.fr The half-life of TBT in the environment can vary from a few days in the water column to several years or even decades in sediments. who.intresearchgate.net This persistence means that sediments in historical hotspots continue to be a source of TBT, slowly releasing the compound back into the aquatic environment. nih.govmedecine-maritime.fr A review noted that despite reduced TBT sediment concentrations in many areas, contaminant hotspots are still prevalent globally. researchgate.net

Modeling studies are used to predict the natural recovery rates of ecosystems contaminated with TBT. These models consider factors such as the rate of TBT degradation and its burial in sediments. The degradation of TBT in the environment occurs through sequential debutylation, breaking down into dibutyltin (B87310) (DBT) and then monobutyltin (B1198712) (MBT), which are less toxic. epa.gov

The half-life of TBT in sediments can be several years, indicating a slow natural recovery process. researchgate.net The rate of recovery is influenced by local conditions such as sedimentation rates and microbial activity. who.int While anaerobic degradation can occur, its significance compared to aerobic degradation is still debated. who.int The slow release of TBT from contaminated sediments, particularly from paint particles, is a key factor that prolongs the recovery period. nih.gov

Limited Public Data Curbs Comprehensive Analysis of Tributyltin 2-ethylhexanoate's Environmental Footprint

A comprehensive review of publicly available scientific literature and environmental monitoring data reveals a significant scarcity of information specifically pertaining to the chemical compound this compound. While extensive research exists for the broader class of tributyltin (TBT) compounds, data focusing solely on the environmental distribution, monitoring, and specific sources of this compound is largely unavailable.

This data gap prevents a detailed and scientifically rigorous analysis of this compound's environmental input from sources such as antifouling paint leaching, industrial discharges related to PVC fabrication and catalyst production, landfill leachates, and urban runoff, as requested. Regulatory frameworks and their impacts are documented for organotin compounds as a class, but specific data on the environmental levels of this compound pre- and post-regulation is not present in the reviewed materials.

Information is available for a related but distinct compound, Butyltin tris(2-ethylhexanoate), which is a monobutyltin compound used as a catalyst. This highlights the specificity of available research and the challenge in extrapolating findings from one organotin compound to another.

Given the strict requirement to focus solely on this compound, it is not feasible to generate a thorough and scientifically accurate article that adheres to the provided detailed outline. The creation of such an article would necessitate making unsubstantiated assumptions by applying data from other TBT compounds, which would compromise the scientific integrity of the report.

We can, however, provide a comprehensive article on the environmental distribution and regulation of tributyltin (TBT) compounds in general, following the requested outline, should this be of interest. This would allow for a detailed discussion of the known environmental impacts and regulatory history of this class of compounds, for which there is a wealth of scientific information.

We await your guidance on how to proceed.

Regulatory Frameworks and Their Impact on Environmental Levels

Effectiveness of Legislative Provisions in Concentration Reduction

Legislative actions to prohibit the use of tributyltin (TBT)-based antifouling paints have led to a demonstrable, albeit sometimes slow, reduction in environmental concentrations. Initially used extensively on vessels to prevent the growth of marine organisms, the severe toxicity of TBT to non-target species prompted international restrictions. epa.gov

Studies conducted after the implementation of these bans show a general downward trend in TBT levels in various environmental compartments. For instance, in the Klaipėda Port, Lithuania, a notable decrease in TBT concentration in sediments was observed between 2005 and 2013. In 2005, the concentration reached up to 3000 ng Sn g⁻¹ d.w., which fell to a high of 1793 ng Sn g⁻¹ d.w. by 2013. nih.gov Despite this reduction, areas with ongoing ship maintenance activities were still identified as sources of fresh TBT input. nih.gov

Similarly, monitoring in the Croatian Adriatic from 2016 to 2023 showed that while there has been a slight decrease in TBT levels, contamination persists. frontiersin.org In this region, 30% of monitored sites in water and 20% in sediments still showed concentrations exceeding Environmental Quality Standards (EQS). frontiersin.org This indicates that historical contamination of sediments acts as a long-term source of pollution, as TBT degrades slowly with a half-life that can extend to several years or even decades. frontiersin.org

The effectiveness of legislation is also evident in the recovery of certain marine populations. There have been reports of recovery in dogwhelks and oysters from imposex (the imposition of male sexual characteristics on female gastropods) and shell deformation, respectively. researchgate.net However, severe pollution is now more localized to "hotspots" such as major ports and boating areas. researchgate.net More recent data from the mid-1990s onwards has consistently documented a decline in TBT levels in the environment, a trend directly attributed to the restrictions on its use in antifouling paints. esaa.org

The following table presents data on TBT concentrations in various environmental media, illustrating the impact of legislative measures over time.

LocationMediumYearConcentration
Klaipėda Port, LithuaniaSediment2005up to 3000 ng Sn g⁻¹ d.w.
Klaipėda Port, LithuaniaSediment2013up to 1793 ng Sn g⁻¹ d.w.
Croatian AdriaticWater2016-2023<0.06 – 6.40 ng(TBT)/L
Croatian AdriaticSediment2016-2023<1 – 2546 ng(TBT)/g(d.w.)
Croatian AdriaticMussels2016-2023<1 – 655 ng(TBT)/g(d.w.)

Environmental Monitoring Strategies

Effective monitoring of TBT is crucial for assessing the efficacy of regulations and identifying areas of ongoing concern. A variety of strategies are employed, often in combination, to build a comprehensive picture of TBT distribution and impact.

Sentinel Species for Bioindicator Studies

Bioindicator or sentinel species are organisms that can provide quantitative information on the quality of the environment around them. eolss.net Due to their ability to accumulate pollutants in their tissues, they offer an integrated measure of bioavailable contaminants over time.

Prosobranch snails, such as the dogwhelk (Nucella lapillus), are classic examples of sentinel species for TBT pollution. nih.gov The development of imposex in these snails is a highly sensitive indicator of the presence of TBT. nih.gov The degree of imposex can be used to assess the level of environmental TBT pollution with high precision and at a relatively low cost. nih.gov Other gastropods, like Stramonita haemastoma, have also been shown to be reliable bioindicators, with a strong correlation between imposex intensity and organotin concentrations in their tissues. nih.gov For S. haemastoma, the body burden threshold for imposex induction is estimated to be between 10-20 ng g⁻¹. nih.gov

Mussels, such as those from the genus Mytilus, are also widely used as sentinel organisms. wiley.com They are sedentary, widely distributed, and can accumulate TBT, making them suitable for comparing contamination levels across different geographical areas. eolss.net For example, a study in the Croatian Adriatic utilized mussels to assess TBT pollution, finding that over 70% of the sites had detectable levels of TBT in mussel tissue. frontiersin.org The sea snail Gibbula umbilicalis is another suitable model for monitoring TBT pollution due to its abundance and ease of maintenance in laboratory settings for ecotoxicological studies. mdpi.com

The table below provides examples of sentinel species and the TBT concentrations found in their tissues.

Sentinel SpeciesLocationTissue Concentration
Mussels (Mytilus sp.)Croatian Adriatic<1 – 655 ng(TBT)/g(d.w.)
Stramonita haemastomaTropical AtlanticBody burden threshold for imposex: 10-20 ng g⁻¹
Dogwhelk (Nucella lapillus)Grebbestad, SwedenTBT in sediment correlated with imposex: 2.6 μg/kg dw

Integrated Monitoring and Modeling Approaches

To gain a more holistic understanding of TBT's fate and transport in the environment, monitoring data is often integrated with environmental modeling. This approach can help to predict the distribution of TBT and identify potential sources of contamination.

Integrated strategies may involve a combination of different sampling techniques. For example, a study in a Finnish inland lake used grab water sampling, passive samplers, and sediment traps to measure total, dissolved, and particle-bound TBT concentrations, respectively. frontiersin.orgresearchgate.net This multi-faceted sampling approach revealed that while TBT was detected in only 4-24% of grab samples, it was found in 93% of passive samplers, highlighting the importance of using appropriate monitoring tools to detect low environmental concentrations. researchgate.net

Computational modeling, including back-tracking simulations, can be used to estimate the transportation and distribution of TBT in aquatic systems. researchgate.net In the Finnish lake study, modeling helped to determine that a local wastewater treatment plant was not the sole source of butyltin compounds, and that other sources, such as wood processing industry upstream, could be contributing to the contamination. researchgate.net

Such integrated approaches, combining empirical data from various environmental compartments and sentinel species with predictive modeling, provide a powerful tool for environmental managers to assess the long-term effectiveness of legislative bans and to pinpoint remaining pollution sources that require targeted action.

Future Research Directions and Emerging Considerations

Advancements in Speciation Analysis for Complex Matrices

The accurate assessment of the environmental risk posed by Tributyltin 2-ethylhexanoate (B8288628) is dependent on the ability to distinguish it from other organotin species in complex environmental samples such as sediments and biological tissues. The quantification of butyltin compounds in such matrices can be challenging due to the presence of interfering species. researchgate.netscielo.br

Future advancements in speciation analysis will be crucial. Current methods for the analysis of butyltin compounds in sediments often rely on gas chromatography-mass spectrometry (GC-MS), which typically requires a derivatization step to convert the organotins into more volatile and thermally stable forms. analchemres.org This derivatization step can be complex and time-consuming. analchemres.org

Recent developments have focused on simplified procedures, such as the direct analysis of underivatized chlorinated organotin compounds by gas chromatography-triple quadrupole mass spectrometry. analchemres.org Isotope dilution techniques are also becoming a powerful tool for tracing the transformation and degradation of organotin species during sample preparation, which will help in optimizing and validating extraction methods.

Table 1: Recent Advancements in Organotin Speciation Analysis

Analytical TechniqueAdvancementApplicationReference
Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-QqQ-MS)Detection of underivatized chlorinated organotin compounds.Speciation of organotin compounds in sediments. analchemres.org
Pressurised Liquid Extraction–Gas Chromatography–Isotope Dilution Mass Spectrometry (PLE–GC–IDMS)Use of a hexane–tropolone mixture for extraction.Determination of tributyltin in marine sediment. researchgate.net
Gas Chromatography with Pulsed Flame Photometric Detection (GC-PFPD)Investigation of matrix effects in sediment and biota.Quantification and speciation of butyltins in complex matrices. researchgate.netscielo.br

Elucidation of Novel Ecotoxicological Pathways

The ecotoxicology of the tributyltin (TBT) cation is well-documented, with known effects including endocrine disruption, immunotoxicity, and neurotoxicity. ilo.orgchromatographyonline.comnih.gov TBT is known to cause imposex—the development of male sexual characteristics in female gastropods—at extremely low concentrations. nih.govresearchgate.net It also bioaccumulates in marine organisms and can be biomagnified in the food chain. nih.govwikipedia.org

The 2-ethylhexanoate anion is considered to be of moderate acute and chronic toxicity to aquatic organisms. canada.ca Animal studies have indicated that 2-ethylhexanoic acid may have developmental and reproductive toxicity. ilo.orgnih.gov

Future research should focus on the potential synergistic or antagonistic effects of the combined Tributyltin 2-ethylhexanoate compound. It is also critical to investigate the ecotoxicological pathways of its degradation products. TBT degrades through the sequential loss of butyl groups to form dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT), which are also toxic, although less so than TBT. chromatographyonline.com Understanding the complete lifecycle and the toxicity of all breakdown products is essential for a comprehensive environmental risk assessment.

Development of Sustainable Remediation Technologies for Contaminated Environments

Given the persistence of TBT in sediments, the development of sustainable and cost-effective remediation technologies is a high priority. wikipedia.orgsednet.org Legacy contamination in harbors and shipping lanes continues to be a source of TBT in the marine environment. arpat.toscana.it

Current and emerging remediation techniques for TBT-contaminated soil and water include thermal treatment, biodegradation, advanced chemical oxidation, and physicochemical adsorption. unisa.edu.au Bioremediation, in particular, shows promise as a sustainable solution. nih.gov Some microorganisms are capable of degrading TBT to less toxic inorganic tin. ilo.orgnih.gov

Future research should focus on optimizing these technologies and exploring new ones. This includes the use of specific bacterial strains with high TBT degradation capabilities and the development of novel adsorbent materials for the removal of TBT from water and sediment. canada.casednet.org

Table 2: Remediation Technologies for Tributyltin (TBT) Contamination

Remediation TechnologyDescriptionEffectivenessReference
Bioremediation Utilizes microorganisms to degrade TBT into less toxic compounds like DBT, MBT, and inorganic tin.A promising and sustainable approach, though the degradation process can be slow without intervention. ilo.orgnih.gov
Thermal Treatment Incineration at high temperatures (around 1000°C) to destroy TBT compounds.Effective at removing TBT, but can be costly. sednet.orgcolumbuschemical.com
Chemical Oxidation Use of REDOX reagents to chemically degrade TBT and its byproducts.Can be highly effective in reducing TBT, DBT, and MBT concentrations in sediments. esaa.org
Physicochemical Adsorption Use of materials like activated carbon, clays, and zeolites to bind TBT and prevent its leaching.Powdered activated carbon has shown high efficiency in immobilizing TBT. sednet.org

Assessment of Environmental Burdens from Legacy Contamination and Current Uses

Although the use of TBT in antifouling paints has been banned or severely restricted in many countries, legacy contamination remains a significant issue. nih.govarpat.toscana.it TBT can persist in sediments for many years, acting as a long-term source of pollution. wikipedia.orgarpat.toscana.it Furthermore, while not used in antifouling paints, this compound may still be used in other applications, such as a catalyst in industrial processes.

Future research needs to focus on quantifying the extent of legacy TBT contamination in various environmental compartments. This includes detailed mapping of "hotspots" of contamination, such as in busy ports and shipyards. researchgate.netarpat.toscana.it It is also important to monitor for any ongoing, albeit more limited, release of TBT from current industrial uses.

Comparative Ecotoxicology of this compound with Other Organotin Species

The toxicity of organotin compounds varies significantly with the number and type of organic groups attached to the tin atom. chromatographyonline.com Tri-substituted organotins like TBT are generally the most toxic to aquatic life. chromatographyonline.com

A comprehensive understanding of the environmental risk of this compound requires a comparative ecotoxicological assessment with other organotin compounds. This would involve standardized testing on a range of organisms to compare the acute and chronic toxicity of this compound with compounds such as tributyltin oxide (TBTO), tributyltin chloride (TBTCl), and other organotin pesticides. Such studies will help to place the specific risks of this compound into the broader context of organotin pollution.

Q & A

Basic Research Questions

Q. What established analytical methods are used to quantify Tributyltin 2-ethylhexanoate in environmental samples, and how do their detection limits compare?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used. Sample preparation often involves liquid-liquid extraction or solid-phase microextraction to isolate TBT-EH from complex matrices. Detection limits vary: GC-MS typically achieves sub-ppb levels (0.01–0.1 µg/L), while HPLC with fluorescence detection may require derivatization and has higher limits (~1 µg/L). Validation should include spike-recovery experiments and calibration against certified reference materials .
  • Data Consideration : Include matrix effects (e.g., salinity in aquatic samples) that influence recovery rates.

Q. How should researchers design in vivo experiments to assess the endocrine-disrupting effects of TBT-EH?

  • Experimental Design : Use model organisms like zebrafish (Danio rerio) with controlled exposure regimens. For example:

ParameterDetailsReference
Concentration range1–100 nM TBT-EH in tank water
Exposure duration7–14 days post-fertilization
Replicates≥4 tanks per treatment group
ControlDMSO vehicle (0.1% v/v)
  • Endpoints : Measure biomarkers like vitellogenin (VTG) levels, gonadal histology, or transcriptional changes in steroidogenic genes. Ensure compliance with ethical guidelines for animal studies .

Advanced Research Questions

Q. What methodological challenges arise when reconciling contradictory data on TBT-EH bioaccumulation factors (BAFs) across aquatic ecosystems?

  • Key Variables :

  • Environmental factors : pH, temperature, and organic carbon content alter TBT-EH bioavailability .
  • Organism-specific traits : Lipid content and metabolic rates in species (e.g., mollusks vs. fish) affect BAFs.
    • Resolution Strategy : Meta-analysis of existing data with stratification by ecosystem type (estuarine vs. freshwater) and normalization to lipid content. Use multivariate regression to identify dominant variables .

Q. What advanced computational models predict the long-term environmental fate of TBT-EH, and how can they be validated?

  • Models :

  • Quantitative Structure-Activity Relationship (QSAR) : Predicts degradation pathways and half-lives in sediment.
  • Fugacity-based models : Estimate partitioning between water, sediment, and biota.
    • Validation : Compare model outputs with long-term monitoring data from contaminated sites. For example, validate sediment half-life predictions against field measurements using isotope dilution techniques .

Methodological Guidance for Contradictory Findings

Q. How can researchers address discrepancies in reported LC50 values for TBT-EH in aquatic invertebrates?

  • Root Causes : Differences in test conditions (e.g., static vs. flow-through systems), organism life stages, or dissolved organic matter content.
  • Standardization : Follow OECD Test Guidelines (e.g., OECD 202 for Daphnia magna). Report detailed metadata, including water hardness and temperature, to enable cross-study comparisons .

Synthesis and Knowledge Gaps

Q. What systematic review strategies are effective for synthesizing fragmented data on TBT-EH’s immunotoxicity?

  • Protocol :

Define inclusion/exclusion criteria (e.g., peer-reviewed studies with dose-response data).

Use databases like SciFinder and Web of Science with keywords: "this compound AND (immune response OR cytotoxicity)".

Apply risk-of-bias tools (e.g., SYRCLE for animal studies) to assess data quality .

  • Gaps : Limited data on chronic low-dose exposure and transgenerational effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.